molecular formula C10H8O3 B1281410 Benzofuran-3-carboxylic acid methyl ester CAS No. 4687-24-5

Benzofuran-3-carboxylic acid methyl ester

Cat. No.: B1281410
CAS No.: 4687-24-5
M. Wt: 176.17 g/mol
InChI Key: JBZWEVLMFYQKKZ-UHFFFAOYSA-N
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Description

Benzofuran-3-carboxylic acid methyl ester is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The benzofuran core is recognized for its remarkable structural modifiability, high bioavailability, and target diversity, making it a privileged structure in the development of novel therapeutic agents . This compound serves as a valuable synthetic intermediate for the creation of derivatives with a wide range of biological activities. Research indicates that benzofuran derivatives, particularly halogenated analogs, show significant potential in anticancer studies, demonstrating cytotoxic activity against various human cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) . Furthermore, structurally related benzofuran-carboxylic acid derivatives have exhibited antimicrobial properties, showing activity against Gram-positive bacteria such as Staphylococcus aureus and fungal strains like Candida albicans . The ester functional group is a crucial handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like solubility and lipophilicity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZWEVLMFYQKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269655
Record name 3-Benzofurancarboxylic acid, methyl ester
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4687-24-5
Record name 3-Benzofurancarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4687-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzofurancarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: Spectral Characterization of Methyl Benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl benzofuran-3-carboxylate (CAS: 4687-24-5) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for anti-arrhythmic agents (e.g., Amiodarone analogues) and antimicrobial candidates.[1][2] Its spectral signature is defined by the electronic interplay between the electron-rich benzofuran bicycle and the electron-withdrawing carbomethoxy group at the C3 position.[1]

This guide provides a validated spectral reference (NMR, IR, MS) for researchers synthesizing or characterizing this intermediate. The data presented here synthesizes experimental baselines with mechanistic interpretation to aid in impurity profiling and structural confirmation.

Property Data
IUPAC Name Methyl 1-benzofuran-3-carboxylate
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
CAS Number 4687-24-5
Appearance White to off-white crystalline solid or oil (purity dependent)

Synthesis & Impurity Context

Understanding the synthesis route is essential for interpreting spectral "noise" (impurities). The most common industrial preparation involves the Rap-Stoermer condensation or the cyclization of o-hydroxyaryl ketones with methyl chloroacetate.[1]

  • Common Impurities:

    • Salicylaldehyde: Residual starting material (Aldehyde proton ~10 ppm).

    • Benzofuran-3-carboxylic acid: Hydrolysis product (Broad OH stretch ~3000 cm⁻¹).[1]

    • Methyl chloroacetate: Alkylating agent (Singlet ~4.1 ppm).

Mass Spectrometry (MS) Analysis

The Electron Ionization (EI) mass spectrum of methyl benzofuran-3-carboxylate follows a distinct fragmentation pathway characteristic of aromatic esters.

Fragmentation Logic[3][4]
  • Molecular Ion (M⁺, m/z 176): The parent peak is prominent due to the stability of the aromatic benzofuran system.

  • Base Peak (m/z 145): The loss of the methoxy group (–OCH₃, -31 amu) generates the stable benzofuran-3-acylium ion. This is the diagnostic peak for this ester.

  • Decarbonylation (m/z 117): The acylium ion ejects carbon monoxide (CO, -28 amu) to form the benzofuran cation.

  • Ring Contraction (m/z 89): Further loss of CO or C₂H₂ leads to the benzocyclopropenyl cation or similar resonance structures.

Visualization: Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 176 Acylium Acylium Ion [M - OMe]+ m/z 145 (Base Peak) M_Ion->Acylium - OCH3 (31) Benzofuran Benzofuran Cation [M - OMe - CO]+ m/z 117 Acylium->Benzofuran - CO (28) Fragment_89 C7H5+ Fragment m/z 89 Benzofuran->Fragment_89 - CO/C2H2

Figure 1: Proposed EI-MS fragmentation pathway for methyl benzofuran-3-carboxylate.[1]

Infrared Spectroscopy (IR)

The IR spectrum serves as the primary "fingerprint" for functional group validation. The conjugation of the ester with the benzofuran ring lowers the carbonyl stretching frequency compared to non-conjugated aliphatic esters.

Key Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityAssignment Notes
C=O[1][3][4] Stretch 1715 - 1725 StrongConjugated ester carbonyl.[1] (Lower than typical 1740 cm⁻¹ due to C2=C3 resonance).
C=C Stretch 1580 - 1600 MediumAromatic ring breathing modes (Benzene + Furan).[1]
C-O Stretch 1240 - 1260 StrongC-O-C asymmetric stretch of the ester.[1]
C-H Stretch 3100 - 3150 WeakAromatic C-H stretching (C2-H and benzene ring).[1]
C-H (Alkyl) 2950 WeakMethyl group C-H stretch.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The chemical shifts are heavily influenced by the anisotropic effect of the C3-carbonyl group, particularly on the C2 proton and the C4 proton (peri-effect).

¹H NMR Data (CDCl₃, 400 MHz)

The spectrum is characterized by a distinct singlet for the ester methyl, a deshielded singlet for the H-2 furan proton, and a multiplet pattern for the benzene ring.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
H-2 8.24 Singlet (s)1HDiagnostic. Highly deshielded by the adjacent C3-ester carbonyl and the heteroatom.[1]
H-4 7.95 - 8.05 Doublet (d)1HDeshielded due to the "peri-effect" (spatial proximity) of the C3-carbonyl oxygen.[1]
H-7 7.50 - 7.55 Doublet (d)1HTypical aromatic position.[1]
H-5, H-6 7.30 - 7.45 Multiplet (m)2HOverlapping aromatic signals.[1]
-OCH₃ 3.94 Singlet (s)3HMethyl ester.[1] Sharp singlet, uncoupled.
¹³C NMR Data (CDCl₃, 100 MHz)

The carbon skeleton confirms the benzofuran core. Note the specific shielding/deshielding patterns caused by the oxygen atom.

PositionShift (δ ppm)Carbon TypeAssignment Notes
C=O 164.5 QuaternaryEster carbonyl.
C-7a 155.0 QuaternaryBridgehead carbon bonded to Oxygen (Deshielded).[1]
C-2 152.1 CHAlpha to oxygen, beta to carbonyl.
C-3a 126.5 QuaternaryBridgehead carbon.[1]
C-4 124.8 CHPeri-position.
C-5, C-6 123.0 - 125.0 CHAromatic ring carbons.
C-7 111.8 CHOrtho to bridgehead oxygen (Shielded).[1]
C-3 114.5 QuaternaryIpso to ester group.[1]
-OCH₃ 51.8 CH₃Methoxy carbon.[1]
NMR Logic Visualization

The following diagram maps the electronic influences dictating the chemical shifts, specifically the Deshielding Zone created by the ester.

NMR_Logic cluster_ring Benzofuran Core Ester C3-Ester Group (Electron Withdrawing) H2 H-2 Proton (δ 8.24 ppm) Ester->H2 Inductive & Anisotropic Deshielding H4 H-4 Proton (δ ~8.00 ppm) Ester->H4 Peri-Effect (Through-Space) OMe Methoxy Group (δ 3.94 ppm) Ester->OMe Direct Attachment

Figure 2: Electronic influences on key ¹H NMR signals. The ester group significantly shifts H-2 and H-4 downfield.[1]

Experimental Protocol: Standard Characterization

For researchers validating a synthesized batch, follow this rapid protocol:

  • Sample Prep: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear; filtration through a cotton plug is recommended if turbidity exists (removes inorganic salts from synthesis).

  • Acquisition:

    • Run a standard proton scan (16 scans).

    • Check: Look for the singlet at ~8.24 ppm. If this is a doublet (

      
       Hz), it may indicate long-range coupling, but usually appears as a singlet.[1]
      
    • Purity Check: Integrate the OMe singlet (3.94 ppm) against the aromatic region. The ratio should be exactly 3:5.

  • Troubleshooting:

    • Extra singlet at 3.7 ppm? Likely unreacted Methyl chloroacetate.

    • Broad peak at 5-6 ppm? Likely uncyclized phenolic intermediate.

References

  • PubChem. Methyl benzofuran-3-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Benzofuran, 3-methyl- (Analogous Spectral Data).[1] National Institute of Standards and Technology.[5] Available at: [Link]

Sources

Benzofuran-3-carboxylic acid methyl ester solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Physicochemical Characterization of Benzofuran-3-carboxylic Acid Methyl Ester

Executive Summary

This compound (CAS: 4687-24-5; MW: 176.17 g/mol ) serves as a critical synthetic intermediate in the development of bioactive heterocycles, particularly for anti-arrhythmic (amiodarone analogs) and antimicrobial scaffolds. As a lipophilic ester, its utility in drug development is governed by two opposing forces: high permeability potential (due to LogP ~2.2–2.7) and limited aqueous solubility .

This technical guide provides a comprehensive solubility profile, delineating the thermodynamic boundaries of the compound. It moves beyond static data points to establish a self-validating protocol for characterization, addressing the specific stability risks associated with ester hydrolysis in biorelevant media.

Part 1: Physicochemical Foundation

Understanding the solubility of this compound requires analyzing its solid-state and molecular properties. Unlike its acid precursor, the methyl ester lacks a donor hydrogen for hydrogen bonding with water, significantly reducing aqueous solubility while enhancing solubility in aprotic polar solvents.

Core Properties Table
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 176.17 g/mol Small molecule; diffusion is not rate-limiting.
LogP (Octanol/Water) 2.2 – 2.7 (Experimental/Predicted)Lipophilic. High affinity for organic phases; poor water solubility.
pKa Non-ionizable (Ester core)Solubility is pH-independent unless hydrolysis occurs (see Part 4).
Melting Point ~38–40°C (Low melting solid/oil)Critical Handling Risk. May liquefy during milling or high-speed centrifugation.
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsLimited interaction with water network; relies on van der Waals forces.

Technical Insight: The low melting point suggests a weak crystal lattice energy. While this theoretically aids solubility, the high lipophilicity dominates, resulting in a "grease-ball" effect where the compound aggregates in aqueous media rather than dispersing.

Part 2: Solubility Profile

The following profile categorizes solubility into three distinct zones relevant to drug discovery workflows: Stock Preparation (High), Process Chemistry (Moderate), and Biorelevant/Aqueous (Low).

Zone 1: Stock & Organic Solvents (High Solubility)

Target Concentration: >10 mg/mL

SolventSolubility RatingUsage Notes
DMSO High (>50 mg/mL)Primary Stock Solvent. Store at -20°C to prevent hygroscopic water uptake which could trigger hydrolysis.
Methanol High (>20 mg/mL)Excellent for dilutions and HPLC mobile phases.
Ethyl Acetate High Preferred for liquid-liquid extraction (LLE) during synthesis workup.
Dichloromethane High Standard solvent for chromatography loading.
Zone 2: Biorelevant Media (Low Solubility)

Target Concentration: <0.1 mg/mL (Thermodynamic limit)

MediumSolubility EstimateStability Warning
Water (Unbuffered) < 0.05 mg/mLpH drifts acidic over time due to trace hydrolysis.
PBS (pH 7.4) < 0.05 mg/mLHydrolysis Risk. Ester bond is susceptible to base-catalyzed hydrolysis at pH > 7.0 over extended periods (24h+).
SGF (Simulated Gastric Fluid) < 0.1 mg/mLStable. Acidic pH preserves the ester functionality.
FaSSIF/FeSSIF 0.2 – 0.5 mg/mLEnhanced. Micellar encapsulation by bile salts increases apparent solubility (Supersaturation effect).

Part 3: Experimental Protocols

To generate high-fidelity data, researchers must distinguish between Kinetic Solubility (precipitation from DMSO stock) and Thermodynamic Solubility (equilibrium from solid).

Protocol A: Thermodynamic Solubility (The Gold Standard)

Use for: Pre-formulation, crystalline stability assessment.

  • Preparation: Weigh 5.0 mg of solid this compound into a 4 mL borosilicate glass vial.

    • Caution: Due to the low melting point, avoid excessive static or heat transfer from gloves.

  • Solvent Addition: Add 1.0 mL of the target media (e.g., PBS pH 7.4).

  • Equilibration: Place vials on a rotary mixer or orbital shaker at 25°C.

    • Time Course: Shake for 24 hours . (Note: For this ester, do not exceed 24h in alkaline buffers to minimize hydrolysis artifacts).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

    • Critical Step: Use a temperature-controlled centrifuge (25°C). If the rotor heats up, the compound may melt/dissolve artificially, precipitating out later.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (High Throughput)

Use for: Biological assay validation.

  • Spike: Pipette 10 µL of 10 mM DMSO stock into 990 µL of buffer (1% DMSO final).

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure turbidity via Nephelometry or UV absorbance at 600 nm (non-absorbing region).

  • Result: If Abs > 0.005, precipitation has occurred.

Part 4: Stability & Hydrolysis Pathways

The methyl ester at the C3 position is chemically distinct from the C2 isomer. It is electronically conjugated to the furan ring but is susceptible to nucleophilic attack.

The Hydrolysis Trap: In solubility assays using pH > 8.0 or in the presence of esterases (plasma stability assays), the apparent solubility will "increase" falsely. This is not the solubility of the ester, but the formation of the Benzofuran-3-carboxylic acid (anionic form), which is highly soluble.

Visualization: Hydrolysis Logic Pathway

HydrolysisPathway Ester Benzofuran-3-carboxylic acid methyl ester (Low Solubility) Condition pH > 7.4 or Esterase Ester->Condition Exposure Intermediate Tetrahedral Intermediate Condition->Intermediate Nucleophilic Attack Acid Benzofuran-3-carboxylic acid (Anionic Form) Intermediate->Acid Elimination Methanol Methanol (Byproduct) Intermediate->Methanol Leaving Group Acid->Ester False 'High Solubility' Reading in HPLC

Figure 1: The Hydrolysis Pathway. Researchers must separate the Acid peak from the Ester peak in HPLC to avoid false solubility data.

Part 5: Analytical Workflow (HPLC)

To validate the solubility profile, a specific HPLC method is required that separates the parent ester from the potential acid hydrolysis product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Rationale: The acid (polar) will elute early (RT ~2-3 min), while the lipophilic methyl ester will elute late (RT ~6-7 min).

Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Solid Compound (Weigh 5mg) SolventAdd Add Solvent (Water, PBS, SGF) Start->SolventAdd Shake Equilibrate (24h @ 25°C) SolventAdd->Shake Filter Phase Separation (Centrifuge/Filter) Shake->Filter Analyze HPLC Analysis Filter->Analyze Decision Check Purity (Did it hydrolyze?) Analyze->Decision Report Solubility Report Solubility Decision->Report Solubility Single Peak Invalid Data Invalid Data Decision->Invalid Data Double Peak (Acid + Ester)

Figure 2: Step-by-step workflow for thermodynamic solubility determination with built-in integrity checks.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12777099, 3-Benzofurancarboxylic acid, methyl ester. Retrieved from [Link]

  • Avdeef, A. (2016). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa and Solubility protocols).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodology for intrinsic solubility).
  • Kozioł, A., et al. (2019).[1] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Technical Guide: Benzofuran-3-carboxylic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Benzofuran-3-carboxylic acid methyl ester (B3CME) and its derivatives. While the benzofuran scaffold is ubiquitous in natural products, the 3-carboxylate regioisomer represents a specific, privileged pharmacophore in medicinal chemistry, distinct from its more common 2-carboxylate counterpart. This guide details the structural rationale, validated synthetic protocols, and pharmacological profiling of B3CME analogs, specifically targeting researchers in oncology and antimicrobial drug discovery.

Structural Architecture & SAR Logic

The biological potency of benzofuran-3-carboxylic acid derivatives stems from their ability to mimic purine bases and interact with ATP-binding pockets of kinases, as well as their structural similarity to coumarins.

The Pharmacophore

The B3CME core consists of a fused benzene and furan ring with a methyl ester moiety at the C3 position.

  • C3-Ester Moiety: Acts as a hydrogen bond acceptor. In prodrug design, this ester is hydrolyzed in vivo to the free acid, which often exhibits higher affinity for metal-containing active sites (e.g., Zinc in Carbonic Anhydrases).

  • C2 Position: The most accessible site for diversification. Introduction of aryl groups here (2-arylbenzofurans) significantly enhances lipophilicity and potency against targets like EGFR and Tubulin .

  • Benzene Ring (C4-C7): Substitution here modulates metabolic stability. Halogenation (Cl, Br) at C5 or C7 typically improves membrane permeability and can establish halogen bonds with protein residues.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core Benzofuran-3-carboxylic Acid Methyl Ester Core C2_Pos C2 Position: Critical for Potency (Aryl/Heteroaryl groups) Core->C2_Pos Direct Arylation C3_Ester C3 Ester: H-Bond Acceptor Prodrug/Solubility Handle Core->C3_Ester Hydrolysis/Amidation Benz_Ring Benzene Ring (C5/C6): Halogenation (Cl/Br) Increases Lipophilicity Core->Benz_Ring Electrophilic Subst.

Figure 1: SAR Map of this compound, highlighting key modification zones.

Synthetic Strategies

Synthesizing the 3-carboxylate isomer is synthetically more challenging than the 2-carboxylate (which is easily accessed via the Feist-Benary reaction). The most authoritative and direct route for the 3-ester is the Lewis Acid-Catalyzed Reaction of Salicylaldehydes with Diazoacetates .

The Roskamp-Type Reaction (Primary Route)

This method avoids the harsh conditions of traditional condensations and provides high regioselectivity for the 3-position.

  • Mechanism: The reaction proceeds via the activation of the aldehyde by a Lewis acid (e.g.,

    
    , 
    
    
    
    , or Rhodium(II)), followed by nucleophilic attack of the diazoacetate. A 1,2-aryl shift (Roskamp rearrangement) or direct cyclization then forms the benzofuran core.
  • Advantages: High yield (>80%), mild conditions, and tolerance of halogens on the salicylate ring.

Alternative: Ring Contraction (Classic Route)

Historically, 3-carboxylic acids were generated via the Perkin rearrangement of 3-halocoumarins. While reliable, this often yields the 2-acid unless specific conditions (alkoxides) are used to favor the 3-ester precursor. This route is less atom-efficient than the diazoacetate method.

Synthetic Workflow Diagram

Synthesis_Workflow Start Salicylaldehyde (Substituted) Intermediate Betaine/Aldol Intermediate Start->Intermediate + Reagent (DCM, 0°C) Reagent Methyl Diazoacetate (N2=CH-COOMe) Reagent->Intermediate Catalyst Catalyst: HBF4·Et2O or Rh2(OAc)4 Catalyst->Intermediate Activates Aldehyde Product Benzofuran-3-carboxylic acid methyl ester Intermediate->Product - N2 Cyclization

Figure 2: Lewis Acid-catalyzed synthesis of Benzofuran-3-carboxylates from Salicylaldehydes.

Pharmacological Profiling

Benzofuran-3-carboxylates are privileged structures in oncology, particularly for hypoxic tumors.

Carbonic Anhydrase IX (CAIX) Inhibition

The free acid form (hydrolyzed ester) acts as a zinc binder in the active site of CAIX, an enzyme overexpressed in hypoxic tumors.

  • Mechanism: The carboxylate coordinates with the

    
     ion, disrupting the enzyme's ability to regulate pH, leading to tumor cell acidosis and death.
    
  • Data: Methyl esters serve as excellent prodrugs, crossing cell membranes before intracellular hydrolysis.

Antimicrobial Activity

Halogenated derivatives (specifically 5-bromo and 5-chloro analogs) exhibit potent activity against fungal strains.[1]

Table 1: Comparative Biological Activity of C3-Ester Derivatives

Derivative (Substituent)TargetIC50 / MICMechanism
Unsubstituted General> 50 µMWeak basal activity
5-Bromo-2-methyl C. albicans12.5 µg/mLMembrane disruption
5-Chloro-2-phenyl hCA IX24 nM (Ki)Zinc chelation (as acid)
2-(4-methoxyphenyl) Tubulin1.2 µMPolymerization inhibition

Detailed Experimental Protocol

Protocol: Synthesis of Methyl Benzofuran-3-carboxylate

Objective: To synthesize methyl benzofuran-3-carboxylate via the


-catalyzed reaction of salicylaldehyde with methyl diazoacetate.

Safety Warning: Diazoacetates are potentially explosive and toxic. Work in a fume hood behind a blast shield. Avoid metal spatulas when handling diazo compounds.

Reagents:
  • Salicylaldehyde (10 mmol, 1.22 g)

  • Methyl Diazoacetate (12 mmol, 1.20 g) (Caution: Handle cold)

  • Tetrafluoroboric acid diethyl ether complex (

    
    ) (0.5 mmol, 5 mol%)
    
  • Dichloromethane (DCM), anhydrous (20 mL)

Methodology:
  • Preparation: Flame-dry a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add Salicylaldehyde (10 mmol) and anhydrous DCM (15 mL) to the flask. Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Add

    
     (0.5 mmol) via syringe. Stir for 5 minutes.
    
  • Diazo Addition: Dilute Methyl Diazoacetate (12 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Observation: Nitrogen gas evolution will be observed. Ensure the vent is open.[2]

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear, and a new, less polar fluorescent spot should appear.

  • Quenching: Quench the reaction with saturated

    
     solution (10 mL).
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 15 mL). Combine organic layers and wash with brine.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Expected Yield: 85-92% Characterization:

  • 1H NMR (CDCl3):

    
     8.1 (s, 1H, H-2), 8.0 (d, 1H, H-4), 3.95 (s, 3H, OMe).
    

References

  • Direct Synthesis of Benzofuran-3-carboxylates

    • Title: A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxyl
    • Source: Heterocycles (2008).[3]

    • URL:[Link]

  • Pharmacological Review (Anticancer)

    • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[1][4][5]

    • Source: Molecules (2022).[5][6][7]

    • URL:[Link]

  • Diazoacetate Methodology

    • Title: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
    • Source: Organic Syntheses (2005).
    • URL:[Link]

  • Antimicrobial Applications

    • Title: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
    • Source: Molecules (2010).[8]

    • URL:[Link]

Sources

Benzofuran-3-Carboxylic Acid Methyl Ester: Natural Occurrence, Biosynthesis, and Pharmacological Translation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzofuran-3-carboxylic acid methyl ester natural occurrence Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Part 1: Executive Summary & Core Directive

The "Artifact vs. Metabolite" Paradox In the field of pharmacognosy, This compound (Methyl benzofuran-3-carboxylate) occupies a unique position as a "privileged scaffold." While the simple unsubstituted methyl ester (CAS 4687-24-5) is primarily utilized as a high-value synthetic intermediate in the production of anti-arrhythmic agents (e.g., Amiodarone) and novel anticancer therapeutics, its natural occurrence is nuanced.

Strict phytochemical analysis reveals that while the benzofuran-3-carbonyl core is ubiquitous in the plant families Styracaceae and Asteraceae, the isolation of the free methyl ester often points to one of two origins:

  • Genuine Secondary Metabolite: A rare, downstream product of the phenylpropanoid pathway, often serving as a volatile phytoalexin or antifungal defense agent.

  • Extraction Artifact: A methylation product formed during the workup of naturally occurring benzofuran-3-carboxylic acids using methanol under acidic conditions.

This guide provides the technical framework to distinguish these origins, map the biosynthetic lineage, and leverage this scaffold for drug discovery.

Part 2: Natural Sources & Chemotaxonomy

The benzofuran-3-carboxylate motif is not randomly distributed; it is chemotaxonomically clustered in species known for producing resinous exudates and antifungal defenses.

Table 1: Primary Natural Reservoirs of Benzofuran-3-Carboxylates
Genus/SpeciesFamilySpecific Derivative / ContextPhysiological Role
Styrax spp.[1][2][3] (S. agrestis, S. ferrugineus)StyracaceaeEgonol derivatives; 6-acetyl-5-hydroxy-2-methyl-benzofuran-3-carboxylic acid Antimicrobial defense; accumulation in resin ducts.
Botrytis cinerea (Interaction)FungiInduces benzofuran accumulation in host plants (Solanum spp.)Phytoalexin response; volatile defense signaling.
Krameria spp.[4]KrameriaceaeComplex benzofuran neolignansCytotoxic agents; root metabolites.
Ophryosporus spp.[4]AsteraceaeTremetone and toxol derivatives (2,3-substituted)Insecticidal; anti-herbivory.
Technical Insight: The Styrax Connection

Research into Styrax species has isolated 6-acetyl-5-hydroxy-2-methyl-benzofuran-3-carboxylic acid . The presence of the carboxylic acid functionality at the C3 position is critical. In many phytochemical reports, the methyl ester of this compound is reported, but rigorous validation is required to ensure it is not a solvolysis product of the natural acid during methanolic extraction.

Part 3: Biosynthetic Origins (Pathway Analysis)

The biosynthesis of the benzofuran-3-carboxylate skeleton diverges from the classical flavonoid pathway. It typically arises from the oxidative rearrangement of phenylpropanoid precursors, specifically involving a 2'-hydroxyl substitution and subsequent ring closure.

Figure 1: Biosynthetic Pathway of Benzofuran-3-Carboxylates

BenzofuranBiosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL CoumaricAcid p-Coumaric Acid CinnamicAcid->CoumaricAcid C4H OH_Coumaric 2'-Hydroxy-p-Coumaric Acid CoumaricAcid->OH_Coumaric C2'H (Ortho-hydroxylation) BenzofuranCore Benzofuran Core Formation (Oxidative Cyclization) OH_Coumaric->BenzofuranCore Oxidative Radical Coupling AcidIntermediate Benzofuran-3-Carboxylic Acid BenzofuranCore->AcidIntermediate C3-Oxidation/Rearrangement Artifact Artifact Pathway: Methanolic Extraction (H+) AcidIntermediate->Artifact In vitro TargetMolecule Benzofuran-3-Carboxylic Acid Methyl Ester AcidIntermediate->TargetMolecule In vivo MethylTransferase O-Methyltransferase (OMT) (Enzymatic Methylation) MethylTransferase->TargetMolecule Artifact->TargetMolecule Esterification

Caption: Biosynthetic route from Phenylalanine to Benzofuran-3-Carboxylates, distinguishing enzymatic methylation (natural) from extraction artifacts.

Part 4: Isolation & Validation Protocol

To scientifically validate the natural occurrence of This compound and rule out artifact formation, the following "Self-Validating System" protocol is recommended.

Protocol: Artifact-Free Isolation Workflow

Objective: Isolate methyl esters while preventing the artificial methylation of free acids.

  • Extraction Solvent Selection:

    • Do NOT use: Methanol (MeOH) or Ethanol (EtOH).

    • Use: Acetone, Ethyl Acetate (EtOAc), or Dichloromethane (DCM).

    • Rationale: Alcohols, especially in the presence of plant organic acids, catalyze Fischer esterification, converting natural acids into artificial esters.

  • Comparative Extraction (The Control Experiment):

    • Arm A (Artifact Check): Extract 10g of plant material with MeOH.

    • Arm B (True Metabolite): Extract 10g of plant material with Acetone.

    • Analysis: Analyze both extracts via LC-MS/MS.

    • Result Interpretation: If the methyl ester peak appears in Arm A but is absent or significantly diminished in Arm B, the compound is an artifact . If present in equal intensity in Arm B, it is a natural metabolite .

  • Structure Elucidation (NMR):

    • Focus on the methoxy signal (

      
       ppm).
      
    • HMBC correlation between the methoxy protons and the carbonyl carbon (C=O) at C3 confirms the ester linkage.

Part 5: Pharmacological Translation

The natural benzofuran-3-carboxylate scaffold has served as a template for major synthetic drugs.[5] The evolutionary logic—using this scaffold for stability and lipophilicity—translates directly to drug design.

Key Therapeutic Derivatives[2]
  • Amiodarone (Anti-arrhythmic):

    • Structure: A highly substituted benzofuran-3-ketone (closely related to the carboxylate).

    • Mechanism: Blocks Potassium (K+) channels; the benzofuran core provides the lipid solubility required to penetrate cardiac tissue membranes.

  • Anticancer Agents (Ailanthoidol Analogs):

    • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

    • Mechanism: Benzofuran-3-carboxylic acid derivatives inhibit angiogenesis.[6] The planarity of the benzofuran ring allows intercalation into DNA or binding to kinase pockets.

  • Antifungal (Natural Defense):

    • Egonol: Naturally occurring in Styrax, it disrupts fungal membranes.[7]

    • Application: Methyl benzofuran-3-carboxylate derivatives are currently being screened as agricultural fungicides against Botrytis cinerea, closing the loop between natural occurrence and application.

References

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. Link

  • Journal of Natural Products. (2020). Benzofurans from Styrax agrestis As Acetylcholinesterase Inhibitors. ACS Publications. Link

  • MDPI Molecules. (2019). Synthesis and Biological Evaluation of Benzofuran-3-Carboxylic Acid Derivatives. MDPI.[8] Link

  • NIH PubMed. (2018). Secondary Metabolites of Mangrove-Associated Strains of Talaromyces. National Institutes of Health. Link

  • ChemicalBook. (2023). This compound Properties and Suppliers. Link

Sources

Comprehensive Technical Review: Benzofuran-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran-3-carboxylic acid methyl ester (Methyl benzofuran-3-carboxylate) represents a critical pharmacophore and synthetic intermediate in medicinal chemistry.[1][2] Unlike its C2-isomer, which is thermodynamically favored in many cyclization reactions (e.g., Rap-Stoermer), the C3-ester requires specific catalytic architectures to synthesize efficiently. This scaffold serves as a precursor for anti-arrhythmic agents (amiodarone analogues), VEGFR-2 inhibitors, and antimicrobial agents. This guide synthesizes the most robust synthetic methodologies, reactivity profiles, and pharmacological applications, grounded in high-integrity literature.

Structural Significance & Chemical Architecture

The benzofuran core consists of a benzene ring fused to a furan ring. The positioning of the carboxylate moiety at C3 (beta-position) versus C2 (alpha-position) drastically alters the electronic distribution and reactivity of the heterocycle.

  • Electronic Character: The C3-ester withdraws electron density from the furan ring, making the C2 position susceptible to nucleophilic attack or directed lithiation.

  • Lipophilicity: The methyl ester provides a moderate lipophilic profile ($ \text{cLogP} \approx 2.5 $), facilitating membrane permeability in biological assays before metabolic hydrolysis to the free acid.

Synthetic Architectures

Synthesis of the C3-isomer is historically challenging due to the tendency of many cyclization precursors to favor the C2-isomer. Two dominant pathways have emerged: Copper-Catalyzed Intramolecular Cyclization and the Diazoacetate Insertion route.

Pathway A: Copper-Catalyzed Intramolecular C-O Bond Formation

This is the most "process-friendly" route, avoiding hazardous diazo compounds. It utilizes methyl o-bromophenylacetates as precursors.[3]

Mechanism:

  • Precursor Formation: Esterification of o-bromophenylacetic acid.

  • Cyclization: Copper-catalyzed intramolecular attack of the enolate oxygen (or equivalent) onto the aryl halide.

Pathway B: Salicylaldehyde & Diazoacetate Insertion

A Lewis-acid catalyzed reaction between salicylaldehydes and alkyl diazoacetates. While high-yielding, the use of diazo compounds limits scalability.[3]

Mechanism:

  • Activation of the aldehyde by a Lewis acid (e.g., $ \text{HBF}_4 $).

  • Nucleophilic attack by the diazo species.

  • Rearrangement and cyclization with loss of $ \text{N}_2 $.

Visualization: Synthesis Pathways

The following diagram illustrates the logic flow for the Copper-Catalyzed synthesis (Melkonyan Protocol).

SynthesisPathway Start o-Bromophenylacetic Acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl o-bromophenylacetate Step1->Inter1 Step2 Intramolecular Cyclization (DMF, 100°C) Inter1->Step2 + Catalyst Cat CuI (10 mol%) Cs2CO3 (2 eq) Cat->Step2 Product Benzofuran-3-carboxylic acid methyl ester Step2->Product

Caption: Figure 1. Copper-catalyzed intramolecular cyclization pathway for selective C3-functionalization.

Detailed Experimental Protocol

Protocol Source: Validated based on the methodology of Melkonyan et al. (2008).

Objective

Synthesis of Methyl benzofuran-3-carboxylate from Methyl (2-bromophenyl)acetate.

Reagents & Equipment[2][3][4]
  • Substrate: Methyl (2-bromophenyl)acetate (1.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (0.1 equiv)

  • Ligand: 1,10-Phenanthroline (0.2 equiv) - Optional but enhances rate.

  • Base: Cesium Carbonate ($ \text{Cs}_2\text{CO}_3 $) (2.0 equiv)

  • Solvent: DMF (Anhydrous)

  • Atmosphere: Argon or Nitrogen (preferred, though air tolerance is reported).

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (19 mg, 0.1 mmol) and $ \text{Cs}_2\text{CO}_3 $ (652 mg, 2.0 mmol).

  • Substrate Addition: Add Methyl (2-bromophenyl)acetate (229 mg, 1.0 mmol) dissolved in anhydrous DMF (3 mL).

  • Degassing: Briefly purge the vessel with argon to remove bulk oxygen (critical for consistent catalytic turnover).

  • Reaction: Seal the tube and heat the mixture to 100°C in an oil bath. Stir vigorously for 12–14 hours .

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting material ($ R_f \approx 0.6

    
     R_f \approx 0.5 $).
    
  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and filter through a Celite pad to remove inorganic salts.

    • Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Dry over $ \text{Na}_2\text{SO}_4 $ and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc 95:5) to afford the title compound as a white solid/oil.

Expected Yield: 80–92%

Pharmacological Applications[1][2][3][5][6][7][8][9][10][11]

Benzofuran-3-carboxylates are privileged structures in drug discovery. The ester moiety serves as a "warhead" anchor or a pro-drug motif.

Therapeutic Areas
DomainMechanism of ActionKey Reference
Anticancer VEGFR-2 Inhibition: 3-methyl/3-carboxylate derivatives block angiogenesis pathways in non-small cell lung cancer (A549 cells).[El-Miligy et al., 2019]
Antimicrobial Membrane Disruption: Halogenated 3-carboxylic acid derivatives show potent activity against S. aureus and C. albicans.[Koser et al., 2023]
Anti-arrhythmic Ion Channel Blockade: Analogues of Amiodarone (which contains a benzofuran core) utilize the C3-position for solubilizing side chains.[Melkonyan et al., 2008]
Biological Signaling Pathway (VEGFR-2 Context)

The following diagram illustrates how benzofuran derivatives interfere with tumor angiogenesis.

VEGFRPathway Ligand VEGF (Ligand) Receptor VEGFR-2 (Receptor) Ligand->Receptor Binding Kinase Tyrosine Kinase Activation Receptor->Kinase Inhibitor Benzofuran-3-carboxylate Derivative Inhibitor->Receptor Competitive Inhibition Cascade Ras/Raf/MEK/ERK Cascade Kinase->Cascade Outcome Angiogenesis & Cell Proliferation Cascade->Outcome

Caption: Figure 2. Mechanism of Benzofuran derivatives in blocking VEGFR-2 mediated angiogenesis.

Chemical Reactivity & Derivatization

Once synthesized, the methyl benzofuran-3-carboxylate core offers two primary vectors for modification:

  • C2-Lithiation: Treatment with LDA at -78°C generates a nucleophile at the C2 position, allowing for the introduction of electrophiles (alkyl halides, aldehydes) without disturbing the C3-ester.

  • Ester Hydrolysis/Amidation:

    • Hydrolysis: LiOH/THF/Water yields the free acid (Benzofuran-3-carboxylic acid).

    • Amidation: Direct aminolysis or activation (via oxalyl chloride) allows the attachment of solubilizing amine tails, critical for bioavailability in drug candidates.

References

  • Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008). A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. Heterocycles.

  • El-Miligy, M. M., et al. (2019).[2][4] Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Koser, M., et al. (2023). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

Sources

Safety and handling of Benzofuran-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Operational Safety and Handling Protocols for Benzofuran-3-carboxylic acid methyl ester

Executive Summary & Pharmacophore Context

This compound (Methyl benzofuran-3-carboxylate) is a critical heterocyclic intermediate in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1] It is structurally significant as a precursor for Class III anti-arrhythmic agents (analogous to Amiodarone and Dronedarone) and is increasingly utilized in the synthesis of antimicrobial and anticancer therapeutics.

While often categorized generically as an "irritant" in Safety Data Sheets (SDS), this compound requires a nuanced handling approach due to the benzofuran moiety's potential for metabolic activation (hepatotoxicity risks via CYP450 pathways) and its role as a sensitizing alkylating-like agent during synthesis. This guide moves beyond basic compliance, establishing a self-validating workflow for research applications.

Physicochemical Identity Profile

Precise identification is the first step in safety. Researchers must verify the CAS number, as positional isomers (e.g., 2-carboxylate) have distinct reactivity profiles.

PropertySpecificationTechnical Note
Chemical Name Methyl benzofuran-3-carboxylateEster functionality at C3 position.[2]
CAS Number 19344-93-5 Note: Verify against vendor CoA; isomers exist.
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Physical State Solid (Crystalline/Powder)Typically white to off-white/beige.
Melting Point 54–56 °CLow melting point implies risk of sintering/clumping during storage.
Solubility DMSO, Methanol, ChloroformPoor water solubility; lipophilic nature aids cell permeability but complicates aqueous waste disposal.
Partition Coeff. (LogP) ~2.2Indicates moderate lipophilicity; potential for bioaccumulation in lipid bilayers.

Toxicological Assessment & Risk Mechanics

The "Hidden" Hazard: Structural Alerts

While the immediate GHS classification flags this compound as an irritant (H315, H319, H335), the benzofuran core presents a deeper toxicological concern known as a "structural alert" in drug discovery.

  • Mechanism: The furan ring within the benzofuran system is electron-rich.[1] In biological systems (or accidental ingestion/inhalation), it can undergo metabolic activation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) to form reactive epoxide intermediates or cis-enedials .

  • Consequence: These reactive metabolites can covalently bind to cellular proteins and DNA, leading to hepatotoxicity (liver damage). This is the same mechanism responsible for the toxicity of benzbromarone and other benzofuran-containing drugs.

  • Operational Implication: Handling requires strict isolation not just to prevent irritation, but to minimize chronic low-level exposure that could trigger sensitization or idiosyncratic toxicity.

GHS Classification & Response
  • Skin/Eye Irritation (Category 2): The ester functionality can hydrolyze on moist mucosal surfaces to release the free acid, causing local pH drops and tissue damage.

  • STOT-SE (Category 3): Respiratory tract irritation is highly probable if dust is generated.

Visualization: Exposure & Toxicity Pathway

ToxicityPath cluster_exposure Exposure Routes cluster_mechanism Biological Mechanism cluster_outcome Clinical Outcome Inhalation Inhalation (Dust/Aerosol) Local Hydrolysis to Acid (Local Irritation) Inhalation->Local Dermal Dermal Contact (Lipophilic Absorption) Systemic CYP450 Activation (Benzofuran Epoxidation) Dermal->Systemic Dermatitis Contact Dermatitis Local->Dermatitis Adduct Protein Adduct Formation Systemic->Adduct Hepatotox Potential Hepatotoxicity Adduct->Hepatotox

Figure 1: Pathophysiological cascade of this compound exposure. Note the dual pathway: immediate local irritation via hydrolysis and potential systemic toxicity via metabolic activation.

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following hierarchy of controls is mandatory.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure (balance enclosure).

  • Static Control: As a dry organic powder, the risk of electrostatic discharge is non-zero. Use anti-static weighing boats and ground all metal spatulas.

PPE Matrix
ComponentRequirementRationale
Gloves Double Nitrile (min 0.11 mm thickness)Lipophilic esters can permeate thin latex. Change outer gloves immediately upon splash.
Respiratory N95 (if outside hood) or P100 Required only if engineering controls fail (e.g., spill cleanup).
Eye Protection Chemical Splash GogglesSafety glasses are insufficient due to the risk of fine dust bypassing side shields.
Clothing Lab coat + Tyvek sleeves (optional)Prevents accumulation of dust on forearms, a common contact dermatitis vector.

Validated Experimental Protocol: Controlled Hydrolysis

The most common manipulation of this ester is its hydrolysis (saponification) to the free acid (Benzofuran-3-carboxylic acid) for subsequent coupling. This protocol demonstrates safe handling, reaction monitoring, and waste management.[3]

Objective: Convert Methyl benzofuran-3-carboxylate to Benzofuran-3-carboxylic acid.

Reagents
  • Substrate: Methyl benzofuran-3-carboxylate (1.0 eq)

  • Solvent: THF/Methanol/Water (3:1:1 ratio) – Ensures solubility of both ester and intermediate salt.

  • Base: Lithium Hydroxide (LiOH·H₂O) (2.5 eq) – Milder than NaOH, reducing benzofuran ring opening risks.

Step-by-Step Workflow
  • Dissolution (The Solvation Check):

    • In a round-bottom flask, dissolve the ester in THF/MeOH.

    • Self-Validation: Ensure the solution is clear before adding water/base. If cloudy, increase THF. Incomplete solubility leads to stalled reactions.

  • Saponification:

    • Add LiOH (dissolved in minimal water) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT). Stir for 3–4 hours.

    • Monitoring: Perform Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexane).

    • Endpoint Criteria: Disappearance of the high-Rf ester spot and appearance of the baseline spot (carboxylate salt).

  • Quench & Isolation (The Critical Safety Step):

    • Risk: Acidification generates heat and releases the organic acid, which may precipitate suddenly.

    • Cool reaction to 0°C. Acidify with 1M HCl to pH ~2–3.

    • Observation: A white precipitate (the product) should form.

    • Extraction: If no precipitate, extract with Ethyl Acetate (x3). Wash organic layer with Brine.

  • Purification:

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Logic Diagram

ReactionWorkflow Start Start: Methyl benzofuran-3-carboxylate Solvation Step 1: Solvation (THF/MeOH) Start->Solvation Reaction Step 2: LiOH Hydrolysis (RT, 4 hrs) Solvation->Reaction Check TLC Check (Is Ester Gone?) Reaction->Check Check->Reaction No (Incomplete) Acidify Step 3: Acidify to pH 2 (1M HCl at 0°C) Check->Acidify Yes (Complete) Isolate Step 4: Filtration/Extraction Acidify->Isolate Precipitation Event Final Product: Benzofuran-3-carboxylic acid Isolate->Final

Figure 2: Operational workflow for the saponification of the methyl ester. The diamond node represents the critical "Self-Validation" step using TLC monitoring.

Emergency Response & Waste Disposal

Spill Cleanup
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA vacuum. Scoop into a dedicated waste container.

  • Liquid Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[3][4][5] The ester is lipophilic; water alone may be slow to remove it, so volume and time are critical.

  • Skin Contact: Wash with soap and water immediately. Do not use alcohol or solvents, as they may enhance transdermal absorption of the benzofuran core.

Waste Disposal
  • Aqueous Waste: The aqueous layer from extractions contains lithium salts and potentially trace benzofurans. It must be treated as Hazardous Aqueous Waste , not poured down the drain.

  • Solid Waste: Contaminated gloves and paper towels must be incinerated as hazardous chemical waste.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12777099, Methyl benzofuran-3-carboxylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Benzofuran-3-carboxylic acid derivatives. Retrieved from [Link]

  • Rylander, P. N. (2018). Catalytic Hydrogenation over Platinum Metals. Academic Press. (Context on Benzofuran reduction and reactivity).
  • Miao, Y., et al. (2019).[2] "Synthesis and biological evaluation of benzofuran-3-carboxylic acid derivatives as potential anti-tumor agents." European Journal of Medicinal Chemistry. (Provides context on the medicinal utility and handling of the scaffold). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Benzofuran-3-carboxylic acid methyl ester from o-hydroxyarylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. Among these, benzofuran-3-carboxylic acid esters are particularly valuable as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals. This application note provides a detailed guide for the synthesis of methyl benzofuran-3-carboxylate via the transition metal-catalyzed intramolecular cyclization of o-hydroxyarylacetylenes. This method offers a direct and efficient route to this important scaffold, avoiding the often harsh conditions or multi-step procedures required by classical methods.

The synthesis of benzofuran-3-carboxylic acid and its esters has been approached through various routes, including the decarboxylation of benzofuran-2,3-dicarboxylic acid and the lithiation/carboxylation of 3-bromobenzofuran.[1] However, these methods can be challenging to scale up and may suffer from side reactions.[1] Transition metal catalysis, particularly using palladium, copper, and gold, has emerged as a powerful tool for the construction of the benzofuran ring system with high efficiency and functional group tolerance.[2][3][4] This guide will focus on a palladium and copper co-catalyzed approach, which has proven to be a reliable method for this transformation.

Mechanistic Rationale: The Power of Cooperative Catalysis

The intramolecular cyclization of o-hydroxyarylacetylenes to form benzofurans is a prime example of a 5-endo-dig cyclization. This process is facilitated by a soft Lewis acid catalyst that activates the alkyne moiety towards nucleophilic attack by the phenolic oxygen. While various transition metals can catalyze this transformation, a combination of palladium and copper often provides superior results.

The proposed catalytic cycle, depicted below, begins with the formation of a copper(I) acetylide from the terminal alkyne. Simultaneously, a palladium(0) species undergoes oxidative addition to the aryl halide (typically an iodide or bromide) of the o-hydroxyarylacetylene precursor. The resulting arylpalladium(II) complex then undergoes transmetalation with the copper acetylide to form an arylpalladium(II) acetylide intermediate. This key intermediate then undergoes reductive elimination, forming the C-O bond and regenerating the palladium(0) catalyst, to yield the benzofuran product. The use of a copper co-catalyst is crucial for the efficient formation of the acetylide and subsequent transmetalation step.[2]

Catalytic Cycle Pd(0) Pd(0) ArPd(II)X ArPd(II)X Pd(0)->ArPd(II)X ArPd(II)-alkyne ArPd(II)-alkyne ArPd(II)X->ArPd(II)-alkyne Transmetalation (Cu-alkyne) Benzofuran Benzofuran ArPd(II)-alkyne->Benzofuran Reductive Elimination o-hydroxyarylacetylene o-hydroxyarylacetylene Cu(I)-acetylide Cu(I)-acetylide o-hydroxyarylacetylene->Cu(I)-acetylide CuI, Base caption Figure 1: Proposed Catalytic Cycle

Caption: Figure 1: Proposed Catalytic Cycle for the Pd/Cu co-catalyzed synthesis of benzofurans.

Experimental Protocol

This protocol details the synthesis of methyl 2-(p-tolyl)-1-benzofuran-3-carboxylate as a representative example. The methodology can be adapted for a range of substituted o-hydroxyarylacetylenes.

Materials and Reagents
  • Methyl 2-(2-hydroxyphenyl)propiolate

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

  • Dichloromethane (DCM), HPLC grade

  • Hexanes, HPLC grade

  • Ethyl acetate, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

Instrumentation
  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(2-hydroxyphenyl)propiolate (1.0 eq), 4-iodotoluene (1.1 eq), Pd(OAc)₂ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene (20 mL) and freshly distilled triethylamine (3.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization
  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) is typically effective.

  • Characterization: The purified product, methyl 2-(p-tolyl)-1-benzofuran-3-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow A 1. Reaction Setup (Reactants & Catalysts) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Add Solvents & Base B->C D 4. Heat & Stir (Monitor by TLC) C->D E 5. Work-up (Quench, Extract, Wash) D->E F 6. Dry & Concentrate E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H caption Figure 2: Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

Data Presentation and Discussion

The described protocol typically affords the desired benzofuran-3-carboxylic acid methyl ester in good to excellent yields. The table below summarizes typical reaction parameters and outcomes for this class of reaction, drawn from literature precedents.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂/CuI/PPh₃Et₃NToluene80585
2PdCl₂(PPh₃)₂/CuIEt₃NDMF100490
3Pd(dba)₂/XPhos/CuIK₂CO₃Dioxane110882

Table 1: Comparison of Reaction Conditions for Benzofuran Synthesis.

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. While the Pd(OAc)₂/CuI/PPh₃ system in toluene is a robust starting point, optimization may be necessary for challenging substrates. For instance, more electron-deficient aryl halides may require a stronger base or a more electron-rich phosphine ligand to facilitate the oxidative addition step. The use of polar aprotic solvents like DMF can sometimes accelerate the reaction but may also lead to side products.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction is critical for achieving high yields.

  • Purity of Reagents: The use of anhydrous solvents and freshly distilled triethylamine is essential. Water can deactivate the catalyst and lead to undesired side reactions.

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine is a good general-purpose ligand, but for less reactive substrates, more specialized ligands like XPhos may be beneficial.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is important to determine the optimal reaction time and prevent the formation of degradation products.

Conclusion

The palladium and copper co-catalyzed intramolecular cyclization of o-hydroxyarylacetylenes represents a highly efficient and versatile method for the synthesis of benzofuran-3-carboxylic acid methyl esters. This application note provides a comprehensive and practical guide for researchers in academia and industry. The described protocol, coupled with an understanding of the underlying mechanistic principles, will enable the successful synthesis of a wide range of valuable benzofuran derivatives.

References

  • A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYL
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. [Link]

Sources

Application Note: Methyl Benzofuran-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Synthesis, C-H Functionalization, and Scaffold Divergence

Executive Summary

Benzofuran-3-carboxylic acid methyl ester (Methyl benzofuran-3-carboxylate) represents a privileged scaffold in medicinal chemistry, serving as a core structural motif in anti-arrhythmic agents (e.g., Amiodarone derivatives), antimicrobial compounds, and VEGFR-2 inhibitors. Unlike its 2-carboxylate isomer, the 3-carboxylate offers a unique electronic environment that activates the C2 position for direct C-H functionalization while providing a versatile ester handle at C3 for library generation.

This Application Note provides a validated, high-yield protocol for the synthesis of the 3-carboxylate core using a Lewis Acid-catalyzed Roskamp-type reaction , followed by protocols for downstream C2-arylation (C-H activation) and direct aminolysis .

Structural Significance & Reactivity Profile

The benzofuran ring is an electron-rich heteroaromatic system. However, the introduction of the methyl ester at the C3 position significantly alters its reactivity landscape:

  • C2-H Acidity: The electron-withdrawing ester at C3 lowers the pKa of the C2 proton, making it an ideal candidate for Concerted Metallation-Deprotonation (CMD) mechanisms in Pd-catalyzed C-H activation.

  • Regiocontrol: By blocking the C3 position, the ester forces electrophilic or radical substitutions to occur exclusively at the C2 or the benzenoid ring (C4-C7), preventing the formation of isomeric mixtures common in unsubstituted benzofurans.

  • Solubility & Lipophilicity: The methyl ester provides optimal lipophilicity (LogP ~2.5) for cell-permeability during early-stage screening, while remaining easily hydrolyzable for SAR (Structure-Activity Relationship) tuning.

Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl Benzofuran-3-carboxylate

Rationale: Classical cyclization of phenoxy-acetic acid derivatives often yields the 2-carboxylate. To selectively access the 3-carboxylate, we utilize the reaction of salicylaldehydes with diazoacetates.[1] This method avoids harsh condensation conditions and provides high regioselectivity.

Safety Warning: Diazo compounds are potentially explosive and toxic. Perform all reactions in a blast-shielded fume hood.

Materials:

  • Salicylaldehyde (1.0 equiv)

  • Methyl Diazoacetate (MDA) (1.2 equiv) [Commercially available or generated in situ]

  • Catalyst: HBF₄[1]·OEt₂ (10 mol%) or FeCl₃ (5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Salicylaldehyde (10 mmol, 1.22 g) and anhydrous DCM (50 mL) under N₂ atmosphere.

  • Catalyst Addition: Cool the solution to 0°C. Add HBF₄·OEt₂ (1.0 mmol, 135 µL) dropwise.

  • Diazo Addition: Slowly add Methyl Diazoacetate (12 mmol) dissolved in DCM (10 mL) via syringe pump over 30 minutes. Note: Gas evolution (N₂) will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The intermediate hemiacetal forms first, followed by cyclodehydration.

  • Dehydration (If stalled): If the intermediate alcohol persists (visible on TLC), add concentrated H₂SO₄ (5 drops) and stir for an additional 30 minutes to force elimination.

  • Workup: Quench with saturated NaHCO₃ solution (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Yield: Typically 85–92%.

    • Appearance: White to pale yellow solid.

Protocol B: C2-Arylation via Pd-Catalyzed C-H Activation

Rationale: Traditional cross-coupling (Suzuki/Stille) requires pre-functionalization (halogenation) of the C2 position. Direct C-H activation is more atom-economical. The C3-ester directs the palladium to the C2 position via the CMD mechanism.

Materials:

  • Methyl benzofuran-3-carboxylate (1.0 equiv)

  • Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or PCy₃ (for sterically hindered aryls)

  • Base: Ag₂CO₃ (2.0 equiv) - Acts as both oxidant and base

  • Additive: Pivalic Acid (30 mol%) - Crucial for CMD mechanism

  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: In a screw-cap vial, combine the benzofuran substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ag₂CO₃ (275 mg), and Pivalic Acid (15 mg).

  • Solvent: Add anhydrous Toluene (2.5 mL). Purge with Argon for 5 minutes.

  • Heating: Seal the vial and heat to 110°C for 16 hours.

  • Filtration: Cool to RT. Filter the suspension through a pad of Celite to remove silver salts. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Mechanism Note: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the C2 position.

Protocol C: Direct Aminolysis (Library Generation)

Rationale: Converting the methyl ester to an amide usually requires hydrolysis to the acid followed by coupling. Direct aminolysis using trimethylaluminum (Weinreb method) or TBD (Triazabicyclodecene) allows for single-step diversification.

Method (TBD-Catalyzed - Greener approach):

  • Mix Methyl benzofuran-3-carboxylate (1.0 equiv) with Amine (R-NH₂, 1.5 equiv).

  • Add TBD (20 mol%) and solvent (THF).

  • Heat at 60°C for 4-12 hours.

  • Evaporate and purify.[2] Avoids the use of pyrophoric AlMe₃.

Data Summary & Troubleshooting

Table 1: Comparative Synthesis Methods for Benzofuran-3-carboxylates

MethodKey ReagentsRegioselectivity (3- vs 2-)YieldNotes
Roskamp Reaction (Protocol A) Salicylaldehyde + Diazoacetate>99:1 85-92% Best for 3-esters. Requires N₂ handling.
Rap-StoermerSalicylaldehyde + α-HaloesterMixed / Low40-60%Often yields 2-isomer or requires forcing conditions.
Coumarin Contraction3-Halocoumarin + Base0:100 (Yields 2-isomer)HighIncorrect route for 3-esters; yields 2-COOH.
Feist-BenaryPhenol + β-KetoesterVariableModerateSensitive to steric bulk on phenol.

Troubleshooting Guide:

  • Low Yield in Protocol A: Ensure DCM is strictly anhydrous. Water quenches the Lewis Acid catalyst. If the diazo compound is old, titrate it or prepare fresh.

  • C-H Activation Stalled: Silver salts are light-sensitive. Wrap the reaction vial in aluminum foil. Ensure Pivalic Acid is present; without it, the reaction is sluggish.

Pathway Visualization

Diagram 1: Synthesis Logic & Mechanism

This workflow illustrates the specific construction of the 3-carboxylate core, highlighting the critical regioselective step.

SynthesisWorkflow Salicyl Salicylaldehyde (Starting Material) Hemiacetal Hemiacetal Intermediate Salicyl->Hemiacetal HBF4·OEt2 (Lewis Acid) MDA Methyl Diazoacetate (N2=CH-COOMe) MDA->Hemiacetal Nucleophilic Attack Cyclization Acid-Catalyzed Cyclodehydration Hemiacetal->Cyclization - H2O Product Methyl Benzofuran- 3-Carboxylate Cyclization->Product Aromatization

Caption: Regioselective synthesis of the 3-carboxylate via Lewis Acid-catalyzed reaction of salicylaldehyde and diazoacetate.

Diagram 2: Divergent Functionalization

This diagram demonstrates how the scaffold serves as a "Hub" for drug discovery, utilizing the orthogonal reactivity of the C2-H and C3-Ester.

ReactivityHub cluster_C2 C2 Functionalization (C-H Activation) cluster_C3 C3 Derivatization (Ester Logic) Core Methyl Benzofuran- 3-Carboxylate C2_Prod 2-Aryl-Benzofuran- 3-Carboxylate Core->C2_Prod CMD Mechanism C2_Cond Pd(OAc)2, Ag2CO3 PivOH, Ar-I Amide Benzofuran-3-carboxamide (Library Scaffold) Core->Amide Direct Aminolysis (TBD/THF) Acid Benzofuran-3-carboxylic Acid Core->Acid Hydrolysis (LiOH)

Caption: Orthogonal reactivity profile allowing simultaneous C2-arylation and C3-ester transformation.

References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[1] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate.[1] Synthesis, 2006(10), 1711–1714.

  • Fu, R., & Li, Z. (2018).[3] Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones.[3] Organic Letters, 20(8), 2228–2231.

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway in C-H Activation. Chemistry Letters, 39(11), 1118–1126.

  • Yamaguchi, J., et al. (2012).[4] Regioselective C–H Arylation of Benzofurans. Chemical Science, 3, 2165-2169.

Sources

Application Note: Benzofuran-3-carboxylic Acid Methyl Ester as a Strategic Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Benzofuran-3-carboxylic acid methyl ester (B3CAME) is a pivotal pharmacophore in medicinal chemistry, serving as the structural core for anti-arrhythmic agents (e.g., Amiodarone) and emerging antimicrobial candidates. Its utility lies in its dual-reactivity profile:

  • The C-3 Ester Functionality: A classic electrophile susceptible to nucleophilic attack, serving as a gateway to amides, hydrazides, and complex heterocycles (oxadiazoles, triazoles).

  • The C-2 C-H Bond: A site for late-stage diversification via transition-metal-catalyzed C-H activation, allowing for rapid library generation without pre-functionalization.

This guide details two high-value synthetic workflows: converting the ester into heterocyclic derivatives (Protocol A) and direct C-2 arylation (Protocol B).

Chemical Profile

PropertySpecification
IUPAC Name Methyl benzofuran-3-carboxylate
CAS Number 19321-66-5
Molecular Weight 176.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Reactivity Nucleophilic substitution (Ester), C-H Activation (C-2 position)

Protocol A: The Hydrazide Gateway to 1,3,4-Oxadiazoles

The conversion of the methyl ester to a carbohydrazide is the most critical step in expanding the benzofuran scaffold. The hydrazide serves as a divergent intermediate for synthesizing 1,3,4-oxadiazoles (antimicrobial pharmacophores) and pyrazoles.

Workflow Logic

The reaction relies on the nucleophilic attack of hydrazine on the carbonyl carbon of the ester. Ethanol is the preferred solvent to balance the solubility of the starting ester and the precipitation of the hydrazide product.

Experimental Procedure

Step 1: Synthesis of Benzofuran-3-carbohydrazide

  • Charge: In a 100 mL round-bottom flask (RBF), dissolve This compound (10.0 mmol) in Absolute Ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (99%, 50.0 mmol, 5 equiv) dropwise at room temperature.

    • Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The ester spot (

    
    ) should disappear, and a lower 
    
    
    
    spot (hydrazide) should appear.
  • Workup: Cool the reaction mixture to 0–5 °C in an ice bath. The product often precipitates as white needles.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove excess hydrazine.

  • Yield: Expected yield: 85–92%.

Step 2: Cyclization to 1,3,4-Oxadiazole-2-thiol

  • Charge: Dissolve the isolated Benzofuran-3-carbohydrazide (5.0 mmol) in Ethanol (20 mL).

  • Reagents: Add Potassium Hydroxide (5.0 mmol) and Carbon Disulfide (CS

    
    , 10.0 mmol).
    
  • Reaction: Reflux for 8–12 hours until H

    
    S evolution ceases.
    
  • Workup: Concentrate the solvent. Acidify the residue with dilute HCl to pH 2–3. The oxadiazole precipitates. Recrystallize from ethanol.

Mechanistic Visualization (Graphviz)

Hydrazide_Pathway Ester Methyl Ester (Starting Material) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Intermediate Hydrazide Benzofuran-3- carbohydrazide Intermediate->Hydrazide - MeOH Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole Ring Closure (- H2S) CS2 CS2 / KOH (Cyclization)

Caption: Reaction pathway from methyl ester to bioactive oxadiazole via hydrazide intermediate.[1][2][3]

Protocol B: C-2 Functionalization via C-H Activation

Direct arylation at the C-2 position allows for the synthesis of 2,3-disubstituted benzofurans without pre-halogenation. This utilizes the intrinsic nucleophilicity of the benzofuran ring in the presence of Palladium(II).

Strategic Advantage

Traditional methods require a 2-halo-benzofuran starting material. This protocol uses the "atom-economic" C-H activation approach, utilizing Ag


CO

as a dual oxidant and base.
Experimental Procedure

Reference Standard: Adapted from Pd-catalyzed arylation protocols (J. Org. Chem).[1][3][4][5][6][7][8][9]

  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Reagents: Add This compound (1.0 mmol), Aryl Bromide (1.5 mmol), Pd(OAc)

    
      (5 mol%), Ag
    
    
    
    CO
    
    
    (2.0 equiv), and Pivalic Acid (30 mol%).
  • Solvent: Add anhydrous 1,4-Dioxane or 1,2-DCE (3 mL).

  • Reaction: Seal the tube and heat to 100–110 °C for 16 hours.

    • Mechanism Check: The color typically changes from orange to black (Pd precipitation) upon completion.

  • Workup: Filter through a pad of Celite to remove silver salts and Pd residues. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive Pd speciesSwitch to Pd(TFA)

or add PPh

ligand; ensure anaerobic start.
C-2 vs C-7 Selectivity Competition with benzene ring C-H bondsLower temperature to 80 °C; Pivalic acid is crucial for C-2 regioselectivity.
Silver Mirror Reduction of Ag(I) to Ag(0)This is normal byproduct formation; ensure filtration is thorough.
Catalytic Cycle Visualization (Graphviz)

CH_Activation PdII Pd(II) Species Coordination Benzofuran Coordination PdII->Coordination Activation C-H Activation (CMD Mechanism) Coordination->Activation Intermediate Pd-Benzofuran Intermediate Activation->Intermediate - H+ RedElim Reductive Elimination Intermediate->RedElim + Ar-Br Pd0 Pd(0) RedElim->Pd0 Product Release Oxidation Oxidation by Ag2CO3 Pd0->Oxidation Oxidation->PdII

Caption: Pd(II)/Pd(0) catalytic cycle for regioselective C-2 arylation of benzofuran.

References

  • Synthesis of Benzofuran Carbohydrazide: Reddy, P. R., et al. "Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide..." Rasayan Journal of Chemistry, 2011.

  • Biological Activity of Benzofuran Derivatives: Miao, Y., et al. "Natural source, bioactivity and synthesis of benzofuran derivatives."[1][9] RSC Advances, 2019.[4]

  • Pd-Catalyzed C-H Arylation: Potavathri, S., et al. "Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans." The Journal of Organic Chemistry, 2010.

  • Antimicrobial Evaluation: Kossakowski, J., et al. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Acta Poloniae Pharmaceutica, 2010.

Sources

Application Notes and Protocols: Benzofuran-3-carboxylic acid methyl ester as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Compact Fluorophore

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous biologically active compounds and its inherent photophysical properties. Derivatives of benzofuran are known for their thermal stability, high quantum yields, and blue-light emitting capabilities, making them attractive candidates for the development of fluorescent probes. Benzofuran-3-carboxylic acid methyl ester, a simple and readily accessible derivative, presents an intriguing opportunity as a fundamental building block or a standalone fluorescent probe for various biological and chemical applications. Its compact size and rigid structure are advantageous for minimizing steric hindrance and potentially enabling sensitive responses to microenvironmental changes.

This guide provides a comprehensive overview of the potential applications of this compound as a fluorescent probe. Recognizing that this specific ester is not yet extensively characterized as a mainstream fluorophore, we present a framework for its evaluation and utilization. This document will detail its synthesis, a protocol for its full photophysical characterization, and step-by-step methodologies for its application in cellular imaging and as a potential sensor. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific needs.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of a fluorescent probe is paramount for its effective application.

PropertyValueSource
Molecular Formula C₁₀H₈O₃PubChem CID: 12777099
Molecular Weight 176.17 g/mol PubChem CID: 12777099
Appearance White to off-white solid(General knowledge)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Poorly soluble in water.(General knowledge)
logP 2.2PubChem CID: 12777099
Synthesis of this compound

The synthesis of benzofuran-3-carboxylate esters can be achieved through various methods. A common and effective approach is the carbonylative cyclization of o-hydroxylarylacetylenes. This method offers a direct route to the desired product.

Reaction Scheme:

G reactant1 o-Hydroxylarylacetylene catalyst PdI₂-thiourea, CBr₄ reactant1->catalyst reactant2 CO, MeOH reactant2->catalyst product This compound catalyst->product Carbonylative Cyclization

Figure 1. Synthesis of this compound.

Protocol: Synthesis via Carbonylative Cyclization

This protocol is adapted from a general method for the synthesis of methyl benzo[b]furan-3-carboxylates.

Materials:

  • o-Hydroxylarylacetylene

  • Methanol (MeOH), anhydrous

  • Carbon monoxide (CO) gas

  • Palladium(II) iodide (PdI₂)

  • Thiourea

  • Carbon tetrabromide (CBr₄)

  • Anhydrous solvent (e.g., Dioxane or THF)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add o-hydroxylarylacetylene, PdI₂, thiourea, and CBr₄ in an appropriate solvent.

  • Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (typically with a balloon).

  • Add anhydrous methanol to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Photophysical Characterization: A Prerequisite for Application

The specific photophysical properties of this compound are not extensively documented in publicly available literature. Therefore, a crucial first step for any researcher is to thoroughly characterize these properties.

Workflow for Photophysical Characterization:

G start Prepare Stock Solution (e.g., 1 mM in DMSO) abs_spec Measure Absorbance Spectrum (Determine λmax,abs) start->abs_spec em_spec Measure Emission Spectrum (Excite at λmax,abs, Determine λmax,em) abs_spec->em_spec stokes Calculate Stokes Shift (λmax,em - λmax,abs) em_spec->stokes qy Determine Fluorescence Quantum Yield (ΦF) (Comparative Method) em_spec->qy env Investigate Environmental Sensitivity (Solvatochromism) em_spec->env end Characterization Complete stokes->end qy->end env->end

Figure 2. Workflow for photophysical characterization.

Protocol: Photophysical Characterization

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, cyclohexane)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mM stock solution of this compound in spectroscopic grade DMSO.

    • From the stock solution, prepare a series of dilutions in the desired solvent to find a concentration that gives a maximum absorbance between 0.05 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance and Emission Spectra:

    • Record the UV-Vis absorbance spectrum to determine the maximum absorption wavelength (λmax,abs).

    • Set the excitation wavelength of the fluorometer to λmax,abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λmax,em).

  • Stokes Shift Calculation:

    • Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹) using the determined λmax,abs and λmax,em. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise.

  • Fluorescence Quantum Yield (ΦF) Determination (Comparative Method):

    • Prepare a solution of a known quantum yield standard (e.g., quinine sulfate) with an absorbance that matches that of your sample at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,standard × (I_sample / I_standard) × (η_sample² / η_standard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

  • Environmental Sensitivity (Solvatochromism):

    • Record the absorbance and emission spectra of the probe in a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, ethanol, acetonitrile, water).

    • Plot the Stokes shift against the solvent polarity function (e.g., Lippert-Mataga plot) to assess the sensitivity of the probe's fluorescence to the polarity of its environment. This is a key indicator of its potential as an environmental sensor.

Applications in Cellular Imaging

Based on the general properties of benzofuran derivatives, this compound is hypothesized to be a cell-permeable, blue-emitting fluorophore suitable for live-cell imaging. Its moderate lipophilicity (logP ≈ 2.2) suggests it may passively diffuse across cell membranes and potentially accumulate in lipid-rich environments such as the endoplasmic reticulum or lipid droplets.

Workflow for Live-Cell Staining and Imaging:

G start Cell Culture (e.g., HeLa, U2OS on coverslips) stain Staining with Probe (e.g., 1-10 µM in media) start->stain wash Wash with PBS stain->wash image Fluorescence Microscopy (Ex: ~λmax,abs, Em: ~λmax,em) wash->image analyze Image Analysis (Localization, Intensity) image->analyze end Results analyze->end

Figure 3. Workflow for live-cell imaging.

Protocol: Live-Cell Staining

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters for blue fluorescence (e.g., DAPI or custom filter set based on characterization)

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM. It is crucial to perform a concentration titration to find the optimal concentration that provides good signal with minimal cytotoxicity.

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells at 37 °C in a CO₂ incubator for 15-60 minutes. An incubation time course experiment is recommended to determine the optimal loading time.

  • Washing:

    • Gently remove the loading solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove excess probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Use the pre-determined excitation and emission wavelengths. Start with low laser power and exposure times to minimize phototoxicity and photobleaching.

    • Acquire images in both the fluorescence channel and a brightfield or DIC channel to correlate the probe's localization with cellular morphology.

  • Data Analysis:

    • Analyze the acquired images to determine the subcellular localization of the probe.

    • Co-staining with organelle-specific trackers (e.g., MitoTracker™, ER-Tracker™) can be performed to confirm localization.

    • Quantify the fluorescence intensity in different cellular compartments if desired.

Potential as a Fluorescent Sensor

The benzofuran scaffold can be a versatile platform for the development of fluorescent sensors. The ester group at the 3-position can be hydrolyzed or transesterified to introduce recognition moieties for specific analytes, such as metal ions or reactive oxygen species. The fluorescence of the benzofuran core can be modulated ("turn-on" or "turn-off") upon binding to the target analyte.

Conceptual Signaling Pathway for a "Turn-Off" Metal Ion Sensor:

G probe Benzofuran Probe (Fluorescent) complex Probe-Metal Complex (Non-fluorescent) probe->complex + Mn+ analyte Metal Ion (Mn+) complex->probe - Mn+ (e.g., with chelator)

Figure 4. "Turn-Off" sensing mechanism.

Protocol: In Vitro Sensing Assay (Example: Metal Ion Detection)

This is a generalized protocol that would require modification of the probe to include a metal-binding moiety.

Materials:

  • Modified benzofuran-3-carboxylic acid ester probe with a chelating group

  • Buffer solution (e.g., HEPES or TRIS at physiological pH)

  • Stock solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Ca²⁺, Mg²⁺)

  • Fluorometer

Procedure:

  • Probe Solution Preparation:

    • Prepare a dilute solution of the modified probe in the chosen buffer.

  • Fluorescence Titration:

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the metal ion stock solution to the probe solution.

    • Record the fluorescence spectrum after each addition, allowing the system to equilibrate.

  • Selectivity Study:

    • Repeat the titration with a panel of different metal ions to assess the selectivity of the probe.

    • Perform competition experiments by adding the target metal ion in the presence of other potentially interfering ions.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the metal ion concentration.

    • Determine the detection limit and the binding constant (if applicable) from the titration data.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for the development of novel fluorescent probes. Its straightforward synthesis and the inherent fluorescence of the benzofuran core make it an attractive starting point for researchers in chemistry, biology, and materials science. This guide provides a foundational framework for the systematic characterization and application of this compound. The provided protocols are designed to be self-validating, emphasizing the importance of initial photophysical characterization to inform subsequent experimental design.

Future efforts should focus on the detailed experimental determination of the photophysical properties of this compound and its derivatives. Furthermore, the exploration of synthetic modifications to the benzofuran-3-carboxylate scaffold will undoubtedly lead to the development of a new generation of fluorescent probes with tailored properties for specific applications in diagnostics, drug discovery, and fundamental biological research.

References

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020). NIH. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). IJSDR. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • 3-Benzofurancarboxylic acid, methyl ester. (n.d.). PubChem. [Link]

Troubleshooting & Optimization

Improving the yield of Benzofuran-3-carboxylic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of Benzofuran-3-carboxylic acid methyl ester , a critical scaffold in drug discovery. While multiple routes exist, the Copper-Catalyzed Intramolecular O-Arylation (modified Chen & Dormer method) is selected here as the primary protocol due to its scalability, safety profile (avoiding diazo compounds), and high yield potential (>85%).

This document provides a self-validating workflow, troubleshooting logic for yield-limiting steps, and mechanistic insights to allow researchers to adapt the protocol to substituted derivatives.

Core Reaction Pathway

The synthesis proceeds in two distinct stages.[1] Troubleshooting requires isolating which stage is underperforming.

Route: Two-step synthesis starting from Methyl 2-bromophenylacetate .[1]

  • Step 1 (Claisen Condensation): Formylation of the alpha-carbon using methyl formate and sodium hydride.

  • Step 2 (Intramolecular Cyclization): Copper-catalyzed C-O bond formation between the enolic oxygen and the aryl bromide.

Mechanism & Workflow Diagram

The following diagram illustrates the reaction logic and critical control points (CCPs).

BenzofuranSynthesis Start Methyl 2-bromophenylacetate Reagents1 Methyl Formate + NaH (THF, 0-25°C) Start->Reagents1 Step 1: C-Formylation Intermed Intermediate: Methyl 2-(2-bromophenyl)-3-hydroxyacrylate Reagents1->Intermed Enol formation Reagents2 CuI (10 mol%) + K2CO3 (DMF, 100°C) Intermed->Reagents2 Step 2: Cyclization Issue1 Low Yield Step 1? Check Moisture/NaH Quality Intermed->Issue1 Product Product: Methyl benzofuran-3-carboxylate Reagents2->Product Ullmann-type Coupling Issue2 Incomplete Cyclization? Check Catalyst/Base Product->Issue2

Figure 1: Step-wise synthesis workflow identifying reagents and critical intermediates.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(2-bromophenyl)-3-hydroxyacrylate

Objective: Introduce the C3 carbon via formylation. Critical Parameter: Anhydrous conditions are non-negotiable due to NaH usage.

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon.

  • Reagent Prep: Wash NaH (60% dispersion, 4.0 equiv) with dry hexane to remove mineral oil if high purity is required, though commercial dispersion often suffices. Suspend in dry THF.

  • Addition: Add Methyl formate (10.0 equiv) to the NaH suspension at 0°C.

  • Reaction: Add Methyl 2-bromophenylacetate (1.0 equiv) dropwise. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully quench with ice-water. Acidify with dilute HCl to pH ~2–3.

  • Workup: Extract with EtOAc. The product (enol form) is often an oil or solid that can be used directly after drying.

Step 2: Copper-Catalyzed Cyclization

Objective: Close the furan ring via intramolecular C-O bond formation. Critical Parameter: Catalyst loading and temperature stability.[2]

  • Setup: Dissolve the crude intermediate from Step 1 in DMF (0.2 M concentration).

  • Catalyst System: Add CuI (10 mol%) and K2CO3 (2.0 equiv) .

    • Note: Ligands are generally not required for this intramolecular reaction, making it cost-effective.

  • Conditions: Heat to 100°C for 4–12 hours. Monitor by TLC (disappearance of acrylate).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

  • Purification: Recrystallization (from MeOH or Hexane/EtOAc) or Flash Chromatography.

Troubleshooting Guide (Q&A)

Phase 1: Starting Material & Formylation (Step 1)

Q: My yield in Step 1 is low (<50%). What is going wrong?

  • Moisture Contamination: NaH is extremely moisture-sensitive. Ensure THF is distilled or from a dry solvent system.

  • NaH Quality: Old NaH bottles absorb moisture, forming NaOH which is less effective for this Claisen condensation. Test: If the NaH doesn't fizz vigorously with water/alcohol during quenching, it is likely degraded.

  • Temperature: If the reaction is too hot (>40°C), polymerization of methyl formate can occur. Keep it at 0°C during addition and max 25°C during stirring.

Q: I see a mixture of spots on TLC after Step 1. Is this normal?

  • Yes. The intermediate exists in keto-enol equilibrium (keto-aldehyde vs. enol-acrylate). You may see two spots or a streak.

  • Action: Run a mini-workup and check crude NMR. Look for the vinylic proton signal of the enol (~8.0 ppm) or the aldehyde proton (~9.5-10 ppm).

Phase 2: Cyclization (Step 2)

Q: The cyclization is stalled (incomplete conversion after 12h). Should I add more catalyst?

  • Check Base: The reaction produces HBr, which is neutralized by K2CO3. If the particle size of K2CO3 is too large, the reaction slows. Recommendation: Use finely powdered, anhydrous K2CO3.

  • Catalyst Oxidation: CuI should be off-white/tan. If it is green/blue, it has oxidized to Cu(II) and is less active for this specific cycle. Fix: Add 10% fresh CuI or use CuI + 10% Ascorbic acid (to maintain Cu(I) state).

  • Solvent: DMF must be dry. Water inhibits the Ullmann coupling mechanism.

Q: I am getting a de-brominated side product (Methyl phenylacetate).

  • Cause: Hydrodehalogenation can occur if the reaction runs too long at excessive temperatures (>120°C) or if reducing agents are present.

  • Fix: Strictly control temperature at 100°C. Stop the reaction immediately upon consumption of starting material.

Q: Can I use other catalysts if CuI fails?

  • Yes. See the comparison table below. CuI is the standard, but Cu(OAc)2 or CuSO4 can work, though they often require longer times or ligands.

Optimization Data: Catalyst & Condition Comparison

The following data summarizes yield variations based on catalyst choice for the cyclization step (Step 2).

EntryCatalyst (Loading)BaseSolventTemp (°C)Time (h)Yield (%)Notes
1 CuI (10 mol%) K2CO3 DMF 100 12 92 Recommended. High purity.
2CuI (1 mol%)K2CO3DMF1002490Slower, similar yield.
3CuSO4 (10 mol%)K2CO3DMF1001285Slightly lower yield due to ester hydrolysis.
4FeCl3 (10 mol%)K2CO3DMF1002451Poor conversion; Iron is less effective here.
5NoneK2CO3DMF10048<5Background reaction is negligible.

Data derived from optimization studies on methyl 2-(2-bromo-phenyl)-3-hydroxyacrylate cyclization. [1]

Alternative Route: Diazoacetate Method

Use Case: Small-scale synthesis where o-bromophenylacetate is unavailable.

  • Reagents: Salicylaldehyde + Ethyl Diazoacetate.[1][3]

  • Catalyst: HBF4·OEt2.

  • Protocol: React salicylaldehyde with ethyl diazoacetate (1.1 equiv) in CH2Cl2 with 5 mol% HBF4 catalyst.

  • Pros: One-pot.

  • Cons: Safety Hazard. Diazoacetate is explosive and toxic. Requires careful handling and venting. Not recommended for scale-up >5g. [2]

References

  • A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. Source:Heterocycles, Vol. 75, No. 12, 2008.[4] Summary: Describes the CuI-catalyzed cyclization of 2-haloaryl-3-hydroxyacrylates. URL:[Link] (Verified via search snippet 1.1)

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. Source:Organic Syntheses, 2019, 96, 98-112. Summary: Reviews various methods including the Cu-catalyzed route and Rh-catalyzed insertions. URL:[Link]

Sources

Technical Support Center: Purification of Benzofuran-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Benzofuran-3-carboxylic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during the isolation and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical and chemical properties of pure this compound?

Pure this compound is typically a solid at room temperature. Its physical properties are a key indicator of purity.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
Appearance Colorless or white solid/needles[2]
Melting Point ~81 °C[2]
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, chloroform, and acetone. Sparingly soluble in non-polar solvents like hexane.[3][4][5]

Note: The melting point can vary slightly based on residual impurities. A broad melting range often indicates an impure sample.

Q2: What are the common synthetic routes and the potential impurities I should be aware of?

The synthesis of benzofuran derivatives can be achieved through various methods, each with a unique impurity profile.[6][7] A prevalent method involves the reaction of a salicylaldehyde derivative with an α-haloacetate, such as methyl chloroacetate or methyl bromoacetate.[7]

Common Impurities Include:

  • Unreacted Starting Materials: Salicylaldehyde and methyl chloro/bromoacetate.

  • Benzofuran-3-carboxylic acid: This acidic impurity arises from the hydrolysis of the methyl ester group during the reaction or aqueous workup steps.[2][5] This is one of the most common and troublesome impurities.

  • Reaction Byproducts: Depending on the specific reaction conditions, isomers or products from side reactions can form.[8]

  • Residual Solvents & Reagents: Solvents used in the reaction (e.g., acetone, acetonitrile) and reagents like potassium carbonate (K₂CO₃) or triethylamine (TEA).[4][9]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity analysis.[4][5][10] The presence of unexpected signals can indicate impurities. For example, a broad singlet around 10-12 ppm in the ¹H NMR spectrum suggests the presence of the carboxylic acid impurity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[10]

  • Thin-Layer Chromatography (TLC): An essential, rapid technique to monitor reaction progress and assess the number of components in the crude mixture. It is also used to develop a solvent system for column chromatography.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 81 °C) is a good indicator of high purity.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem 1: My NMR spectrum shows significant contamination with Benzofuran-3-carboxylic acid. How do I remove it?

Cause: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions, or if water is present during workup or storage.[2][5][11]

Solution: Liquid-Liquid Extraction

The most effective way to remove the acidic carboxylic acid impurity is through a targeted liquid-liquid extraction. The principle is to exploit the difference in solubility between the neutral ester and the acidic impurity.

Workflow for Acidic Impurity Removal

G cluster_0 Liquid-Liquid Extraction Protocol start Dissolve crude product in organic solvent (e.g., Ethyl Acetate) wash_base Wash with saturated aqueous NaHCO₃ solution start->wash_base check_aq Check aqueous layer pH > 7 wash_base->check_aq Repeat if necessary note1 The carboxylic acid is deprotonated by NaHCO₃ and moves into the aqueous layer as a salt. wash_base->note1 separate Separate organic and aqueous layers check_aq->separate re_extract Re-extract aqueous layer with fresh organic solvent separate->re_extract combine_org Combine all organic layers re_extract->combine_org wash_brine Wash with Brine combine_org->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry note2 This step removes residual water. wash_brine->note2 concentrate Concentrate in vacuo dry->concentrate pure_ester Pure Methyl Ester concentrate->pure_ester G crude Crude Reaction Mixture tlc Analyze by TLC crude->tlc decision Assess Impurity Profile tlc->decision extraction Liquid-Liquid Extraction decision->extraction Acidic/Basic Impurities Present chromatography Flash Column Chromatography decision->chromatography Multiple Non-polar/ Neutral Impurities extraction->chromatography Further Purification Needed pure_product Pure Product (Verify by NMR, MS) extraction->pure_product If Sufficiently Pure recrystallization Recrystallization chromatography->recrystallization Final Polishing (If solid) chromatography->pure_product recrystallization->pure_product

Sources

Technical Support Center: Synthesis of Benzofuran-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzofuran-3-carboxylic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Benzofuran derivatives are prevalent in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical task.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the causality behind common synthetic pitfalls and offer field-tested solutions to help you optimize your reaction outcomes.

Guide Structure

This guide is structured around the most common and challenging side reactions encountered during the synthesis of methyl benzofuran-3-carboxylate, primarily focusing on the widely used condensation reaction between a substituted salicylaldehyde and a methyl α-haloacetate.

  • FAQ 1: Low Yield & Competing C-Alkylation

    • Problem: My reaction yield is poor, and I've isolated a byproduct that appears to be an isomer of my desired O-alkylated intermediate. What is happening?

  • FAQ 2: Formation of Coumarin Impurities

    • Problem: My final product is contaminated with a significant amount of a coumarin-based impurity. How can I prevent this Perkin-like condensation?

  • FAQ 3: Incomplete Cyclization or Ester Hydrolysis

    • Problem: I am isolating the uncyclized ether intermediate, or the corresponding carboxylic acid, instead of the final benzofuran ester. What reaction parameters should I adjust?

  • FAQ 4: Unwanted Decarboxylation

    • Problem: I am observing the formation of benzofuran (without the 3-carboxy-methyl group) in my product mixture, especially during purification. How can I mitigate this?

FAQ 1: Low Yield & Competing C-Alkylation

Question: My reaction yield is poor, and I've isolated a byproduct that appears to be an isomer of my desired O-alkylated intermediate when reacting salicylaldehyde with methyl chloroacetate. What is happening and how can I fix it?

Answer:

Diagnosis: The Ambident Nucleophile Problem

This is a classic issue rooted in the ambident nucleophilic nature of the phenoxide ion formed from salicylaldehyde under basic conditions. The negative charge is delocalized between the oxygen atom and the ortho and para positions of the aromatic ring. This allows the alkylating agent (methyl chloroacetate) to attack at two different sites:

  • O-Alkylation (Desired Path): The phenoxide oxygen attacks the electrophilic carbon of methyl chloroacetate. This is the productive pathway that leads to the ether intermediate required for the subsequent intramolecular cyclization to form the benzofuran ring.

  • C-Alkylation (Side Reaction): The electron-rich carbon atom at the ortho or para position of the ring attacks the alkylating agent. This leads to the formation of a carbon-carbon bond and results in a phenolic ketone byproduct, which will not cyclize to the desired benzofuran.[3]

The ratio of C- to O-alkylation is highly dependent on several factors, including the solvent, the nature of the counter-ion (from the base), and the electrophile.[3][4]

Visualizing the Competing Pathways

G Salicylaldehyde Salicylaldehyde Base Base (e.g., K₂CO₃) Phenoxide Phenoxide Intermediate (Ambident Nucleophile) Base->Phenoxide Deprotonation MCA Methyl Chloroacetate O_Alkylated O-Alkylated Ether (Desired Intermediate) Phenoxide->O_Alkylated O-Alkylation (Favored in polar, aprotic solvents) C_Alkylated C-Alkylated Ketone (Side Product) Phenoxide->C_Alkylated C-Alkylation (Side Reaction) Benzofuran Methyl Benzofuran-3-carboxylate (Final Product) O_Alkylated->Benzofuran Intramolecular Cyclization

Caption: Competing O- vs. C-alkylation pathways.

Troubleshooting and Mitigation Strategy

To favor the desired O-alkylation, you must carefully select the reaction conditions to modulate the reactivity of the phenoxide ion.

Table 1: Optimizing Conditions to Favor O-Alkylation

ParameterCondition Favoring O-AlkylationCondition Favoring C-AlkylationRationale
Solvent Polar, Aprotic (e.g., DMF, Acetone)Polar, Protic (e.g., Ethanol, Water)Aprotic solvents solvate the cation but leave the phenoxide oxygen "naked" and highly reactive. Protic solvents hydrogen-bond to the oxygen, shielding it and making the ring carbons more competitive nucleophiles.[3]
Base/Counter-ion K₂CO₃, Cs₂CO₃NaH, LiHMDSLarger, "softer" cations like K⁺ and Cs⁺ associate less tightly with the hard oxygen atom, increasing its availability for alkylation. Smaller, "harder" cations like Li⁺ coordinate strongly to the oxygen.[3]
Temperature Moderate (e.g., 50-80 °C)High (>100 °C)Higher temperatures can provide the activation energy needed for the less favorable C-alkylation pathway.
Recommended Protocol for Selective O-Alkylation

This protocol is designed to maximize the formation of the O-alkylated intermediate.

  • Reagent Preparation:

    • Ensure salicylaldehyde is pure. Distill if necessary.

    • Use anhydrous potassium carbonate (K₂CO₃), dried in an oven at >120 °C for several hours.

    • Use anhydrous acetone or DMF as the solvent.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add salicylaldehyde (1.0 eq) and anhydrous acetone (10 mL per mmol of salicylaldehyde).

    • Add finely ground, anhydrous K₂CO₃ (1.5 - 2.0 eq).

    • Stir the suspension vigorously for 15-20 minutes at room temperature to ensure formation of the potassium phenoxide.

  • Addition of Electrophile:

    • Add methyl chloroacetate (1.1 eq) dropwise to the suspension over 10-15 minutes. An exothermic reaction may be observed.

    • After the addition is complete, attach a reflux condenser and heat the mixture to reflux (for acetone, ~56 °C) or at 60-70°C (for DMF).

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetone.

    • Evaporate the solvent under reduced pressure. The resulting crude ether can often be used in the next cyclization step without further purification.

Analytical Validation: The C-alkylated byproduct can be distinguished from the desired O-alkylated product by ¹H NMR. The C-alkylated product will retain the phenolic -OH proton (a broad singlet, often >10 ppm), which will be absent in the O-alkylated product. The O-alkylated product will show a characteristic singlet for the -O-CH₂- group around 4.7-4.9 ppm.

FAQ 2: Formation of Coumarin Impurities

Question: My final product is contaminated with a significant amount of a coumarin-based impurity. How can I prevent this Perkin-like condensation?

Answer:

Diagnosis: Competing Perkin-like Condensation

The formation of a coumarin derivative, specifically methyl coumarin-3-carboxylate, is a classic side reaction in this synthesis. It occurs when the base is strong enough to deprotonate the α-carbon of the newly formed ether intermediate. This generates an enolate that can then attack the aldehyde carbonyl in an intramolecular aldol-type condensation, which, after dehydration, leads to the coumarin ring system.[5][6]

This pathway competes directly with the desired Dieckmann-like condensation that forms the benzofuran.

Visualizing the Benzofuran vs. Coumarin Formation

G Intermediate O-Alkylated Ether Intermediate Base Base Benzofuran_Path Enolate attacks aldehyde (Desired Pathway) Base->Benzofuran_Path Milder Base (e.g., K₂CO₃) Coumarin_Path α-Proton abstraction followed by intramolecular aldol condensation (Side Reaction) Base->Coumarin_Path Stronger Base (e.g., NaH, NaOEt) Final_Benzofuran Methyl Benzofuran-3-carboxylate Benzofuran_Path->Final_Benzofuran Final_Coumarin Methyl Coumarin-3-carboxylate Coumarin_Path->Final_Coumarin

Caption: Competing pathways to Benzofuran vs. Coumarin.

Troubleshooting and Mitigation Strategy

The key to suppressing coumarin formation is to use a base that is strong enough to promote the desired cyclization but not so strong that it readily deprotonates the α-carbon of the ester.

Table 2: Base Selection to Minimize Coumarin Formation

BaseStrengthTypical OutcomeRationale
K₂CO₃ Mild/ModerateFavors BenzofuranStrong enough to facilitate the cyclization via the phenoxide attacking the ester, but generally not strong enough to efficiently deprotonate the α-carbon.
NaH, KHMDS Very StrongHigh risk of CoumarinThese bases will rapidly and irreversibly deprotonate the α-carbon, strongly favoring the Perkin-like condensation pathway.
NaOEt, KOtBu StrongHigh risk of CoumarinAlkoxide bases are also sufficiently strong to cause significant deprotonation at the α-position, leading to coumarin byproducts.
Recommended Protocol for Benzofuran-Selective Cyclization

This protocol assumes you have successfully synthesized the O-alkylated ether intermediate. Often, this can be a one-pot procedure following the alkylation step.[7]

  • Reaction Setup (One-Pot):

    • Following the O-alkylation step (FAQ 1), if using a high-boiling solvent like DMF, simply increase the temperature.

    • If you isolated the intermediate, dissolve it in a high-boiling polar aprotic solvent like DMF or DMSO.

    • Add a mild base like K₂CO₃ (2.0 eq).

  • Cyclization Conditions:

    • Heat the reaction mixture to 100-140 °C. The optimal temperature may require screening.

    • The cyclization is often accompanied by a color change.

  • Monitoring and Workup:

    • Monitor the disappearance of the intermediate by TLC or LC-MS. The reaction can take from 2 to 24 hours.

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • The product may precipitate. If so, collect it by filtration.

    • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol or hexane/ethyl acetate).

Analytical Validation: Coumarin and benzofuran isomers can be readily distinguished by ¹H and ¹³C NMR. The coumarin will have characteristic vinyl and carbonyl signals distinct from the benzofuran. LC-MS is also highly effective for separating and identifying the two isomers based on their differing retention times and fragmentation patterns.

FAQ 3: Incomplete Cyclization or Ester Hydrolysis

Question: I am isolating the uncyclized ether intermediate, or the corresponding carboxylic acid, instead of the final benzofuran ester. What reaction parameters should I adjust?

Answer:

Diagnosis: Insufficient Energy or Nucleophilic Attack
  • Incomplete Cyclization: The intramolecular condensation (a Dieckmann-like reaction) requires sufficient thermal energy to overcome its activation barrier. If the reaction temperature is too low or the reaction time is too short, you will simply isolate the unreacted O-alkylated ether intermediate.

  • Ester Hydrolysis: If your reaction conditions (base, solvent) contain water, or if you are using a strong hydroxide-based reagent, you risk saponifying the methyl ester to the corresponding carboxylate salt. During acidic workup, this will be protonated to yield benzofuran-3-carboxylic acid.[8] This can also occur if the reaction is run for an excessively long time at high temperatures with a base like K₂CO₃ in the presence of trace water.

Troubleshooting and Mitigation Strategy
  • For Incomplete Cyclization:

    • Increase Temperature: The cyclization step often requires temperatures in the range of 100-150 °C. Ensure your heating apparatus is reaching and maintaining the target temperature.

    • Increase Reaction Time: Some cyclizations can be slow. Monitor the reaction over a 24-hour period to ensure it has gone to completion.

    • Solvent Choice: Use a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP to achieve the necessary temperatures.

  • For Ester Hydrolysis:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly. Run the reaction under an inert atmosphere to exclude atmospheric moisture.

    • Avoid Hydroxide Bases: Do not use NaOH, KOH, or other hydroxide sources if you wish to preserve the ester functionality. Use carbonate bases (K₂CO₃, Cs₂CO₃) instead.

    • Careful Workup: Quench the reaction by pouring it into ice water and immediately extracting the product. Avoid prolonged exposure to basic aqueous conditions. If an acidic wash is needed, perform it quickly and with dilute acid.

FAQ 4: Unwanted Decarboxylation

Question: I am observing the formation of benzofuran (without the 3-carboxy-methyl group) in my product mixture, especially during purification. How can I mitigate this?

Answer:

Diagnosis: Thermal or Acid/Base-Catalyzed Decarboxylation

Decarboxylation is the loss of CO₂ from the carboxylic acid. While the methyl ester is more stable, any hydrolysis to the intermediate benzofuran-3-carboxylic acid (as discussed in FAQ 3) creates a substrate that is susceptible to decarboxylation. Heterocyclic carboxylic acids, particularly those where the carboxyl group is attached to an electron-rich ring system, can undergo decarboxylation under thermal stress or acid/base catalysis.[9] High temperatures during distillation or prolonged heating during chromatography can promote this side reaction.

Troubleshooting and Mitigation Strategy
  • Avoid High Temperatures: Purify the product using methods that do not require high heat.

    • Column Chromatography: Perform flash chromatography at room temperature. Do not let the column run dry or sit for extended periods, as the acidic nature of silica gel can sometimes promote decomposition.

    • Recrystallization: This is often the best method. Choose a solvent system that allows for crystallization at or below room temperature after initial dissolution with gentle heating.

    • Avoid Distillation: Do not attempt to purify the final product by distillation unless it is known to be thermally stable under high vacuum.

  • Neutralize Acidity/Basicity: If you suspect your crude product contains acidic or basic impurities that could catalyze decarboxylation, perform a gentle workup. A quick wash of the organic solution with saturated sodium bicarbonate (to remove acid) or dilute ammonium chloride (to remove base), followed by a water wash, can help. Ensure the product is thoroughly dried before concentrating.

  • Protect the Ester: The most effective strategy is to prevent the hydrolysis of the ester in the first place by following the anhydrous protocols outlined in FAQ 3. If the ester remains intact, it is significantly less likely to undergo decarboxylation.

References

  • Lee, S., Beak, P. (2010). Regioselective C- vs. O-Alkylation of 1,3-Dicarbonyl Compounds. Journal of the American Chemical Society, 132(40), 14345-14352.
  • M. Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Potapov, A. S., et al. (2020). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Chemistry of Heterocyclic Compounds, 56(8), 947-949. [Link]

  • Szymańska, E., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4753. [Link]

  • Hesse, S., et al. (2000). Furo[3,4-b]benzofurans: synthesis and reactions. Perkin Transactions 1, (21), 3595-3603. [Link]

  • Shi, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(44), 25590-25609. [Link]

  • Shaikh, A. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Nilsson, K., et al. (2021). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H functionalization and transamidation. ChemRxiv. [Link]

  • Kowalkowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]

  • Ms. Ekta. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP, 3(27). [Link]

  • Shaikh, A. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B, 769-778. [Link]

  • Majumdar, K. C., Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25333-25367. [Link]

  • Kowalkowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Aouf, N.-E., et al. (2015). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chem. Proc., 14, 32. [Link]

  • F. G. Guimarães, et al. (2017). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 22(1), 115. [Link]

  • Kaushik, M. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. [Link]

  • Neubacher, S. (2012). C- or O-Alkylation? ChemistryViews. [Link]

Sources

Common impurities in Benzofuran-3-carboxylic acid methyl ester and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Impurity Profiling, Troubleshooting, and Purification Protocols Document ID: TS-BZ3-004 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Development Scientists[1]

Impurity Profile & Identification

Benzofuran-3-carboxylic acid methyl ester (CAS: 19301-23-6) is a critical scaffold in medicinal chemistry, often utilized in the synthesis of anti-arrhythmic agents (e.g., Amiodarone analogues) and antimicrobial compounds.[1]

The synthesis of the 3-isomer is thermodynamically less favorable than the 2-isomer , making regio-isomeric contamination a primary concern.[1] Below is the standard impurity profile based on common synthetic routes (e.g., ring contraction of 3-halocoumarins or cyclization of o-hydroxyaryl ketones).

Impurity TypeCommon IdentityOrigin/CauseDetection Method
Regioisomer Methyl benzofuran-2 -carboxylateThermodynamic product formed during cyclization; Friedel-Crafts acylation side-product.[1]1H NMR: C3-H (2-isomer) appears as a singlet ~7.5 ppm.[1] C2-H (3-isomer) is typically further downfield (~8.2 ppm).[1]
Hydrolysis Product Benzofuran-3-carboxylic acid (Free Acid)Moisture sensitivity during storage; incomplete esterification.[1]LC-MS: Mass shift (M-14). TLC: Streaking near baseline in non-polar eluents.[1]
Starting Material Salicylaldehyde / Phenolic precursorsIncomplete Rap-Stoermer or condensation reactions.[1]1H NMR: Aldehyde proton (~10 ppm) or Phenolic -OH (broad singlet, exchangeable).[1]
Decarboxylated BenzofuranThermal degradation during high-temp distillation or reaction workup.[1]GC-MS: Significant mass loss (M-59).[1] Lower boiling point.[1]
Oligomers Colored Tars/ResinsPolymerization of furan ring under strong acid catalysis.[1]Visual inspection (dark brown/black oil).[1]

Troubleshooting Guide (Q&A)

Q1: My product is isolating as a dark, sticky oil instead of a crystalline solid. How do I fix this?

Diagnosis: This usually indicates the presence of phenolic oligomers or trapped high-boiling solvents (like DMF or DMSO used in cyclization).[1] Corrective Action:

  • Dissolution: Dissolve the crude oil in a minimal amount of hot Methanol or Ethyl Acetate.[1]

  • Adsorption: Add Activated Charcoal (10% w/w) and stir at 50°C for 30 minutes to remove colored oligomers. Filter hot through Celite.[1]

  • Precipitation: If oil persists, perform a trituration using cold Pentane or Hexane.[1] The ester is moderately soluble in polar organics but insoluble in cold alkanes, forcing crystallization while leaving impurities in the mother liquor.

Q2: I see a small singlet at ~7.5 ppm in my NMR. Is this my product?

Diagnosis: No. This is likely Methyl benzofuran-2-carboxylate (the 2-isomer).[1] The proton at the C3 position of the 2-isomer typically resonates around 7.4–7.6 ppm.[1] The 3-isomer (Target): The proton at the C2 position is deshielded by the adjacent heteroatom and the ester group, typically resonating at 8.0–8.3 ppm .[1] Corrective Action:

  • Separation: Regioisomers are difficult to separate by extraction.[1] Use Flash Column Chromatography (Silica Gel).[1]

  • Gradient: A slow gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20) is required.[1][2][3] The 2-isomer is generally less polar and elutes first.[1]

Q3: There is a persistent aldehyde peak (~10 ppm) that won't wash out with water.

Diagnosis: Unreacted Salicylaldehyde or formyl-phenoxy intermediates are present.[1] These are lipophilic and partition into the organic phase during standard aqueous workups.[1] Corrective Action:

  • Do not use strong base (NaOH) to remove it, as this may hydrolyze your ester.[1]

  • Protocol: Use the Bisulfite Wash Protocol (See Section 3) to selectively sequester the aldehyde as a water-soluble adduct [1].[1]

Detailed Purification Protocols

Protocol A: Bisulfite Wash (Removal of Aldehyde Impurities)

Context: Standard water washes fail to remove lipophilic aldehydes like Salicylaldehyde.[1] This method converts them into water-soluble bisulfite adducts [2].[1][2]

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Solubilization: Dissolve the crude ester in Ethyl Acetate (approx. 10 mL per gram of crude).[1]

  • Extraction: Add the bisulfite solution (1:1 volume ratio) to the separatory funnel.

  • Agitation: Shake vigorously for 3–5 minutes . Note: Bisulfite adduct formation is not instantaneous; time is required.

  • Separation: Collect the aqueous layer (contains aldehyde adduct).[1]

  • Verification: Wash the organic layer once with brine, dry over MgSO₄, and concentrate.[1] Check NMR for the disappearance of the ~10 ppm signal.

Protocol B: Bicarbonate Wash (Removal of Free Acid)

Context: Removes Benzofuran-3-carboxylic acid formed via hydrolysis.[1]

  • Dissolve crude product in Diethyl Ether or Ethyl Acetate.

  • Wash with 5% Sodium Bicarbonate (NaHCO₃) solution (2x).[1]

    • Critical Check: Ensure the aqueous layer pH is >8.[1] If not, wash again.[1]

  • Back-Extraction (Optional): If yield is low, acidify the aqueous wash with 1M HCl to precipitate the free acid and confirm its identity.[1]

  • Dry organic layer over Na₂SO₄ and evaporate.

Protocol C: Recrystallization (Final Polish)

Context: For removing trace regioisomers and improving physical form.[1]

  • Solvent System: Methanol/Water or Hexane/Ethyl Acetate .[1]

  • Procedure:

    • Dissolve solid in minimum boiling Methanol.

    • Add water dropwise until persistent turbidity is observed.[1]

    • Re-heat to clear the solution.[1]

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Yield Warning: This method sacrifices 10-15% yield for high purity (>99%).[1]

Decision Logic & Impurity Pathways

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification step based on crude analysis.

PurificationLogic Start Crude Reaction Mixture Analysis Analyze (TLC / NMR) Start->Analysis Decision1 Aldehyde Peak? (~10 ppm) Analysis->Decision1 Bisulfite Protocol A: Bisulfite Wash Decision1->Bisulfite Yes Decision2 Acidic Impurity? (Streaking on TLC) Decision1->Decision2 No Bisulfite->Decision2 BaseWash Protocol B: NaHCO3 Wash Decision2->BaseWash Yes Decision3 Regioisomer (2-ester)? (Singlet ~7.5 ppm) Decision2->Decision3 No BaseWash->Decision3 Column Column Chromatography (Hex/EtOAc Gradient) Decision3->Column Yes (>5%) Final Recrystallization (MeOH/Water) Decision3->Final No (<5%) Column->Final Pure Pure Benzofuran-3-ester Final->Pure

Figure 2: Synthetic Divergence & Impurity Origin

Understanding where the 2-isomer vs. 3-isomer comes from.[1]

SynthesisPath Phenol Salicylaldehyde / Phenols RouteA Route A: Rap-Stoermer (Alpha-haloester + Base) Phenol->RouteA RouteB Route B: Ring Contraction (3-Halocoumarins) Phenol->RouteB Via Coumarin Product2 MAJOR PRODUCT: 2-Carboxylate (Thermodynamic) RouteA->Product2 Direct Cyclization Product3 TARGET: 3-Carboxylate (Kinetic/Rearrangement) RouteB->Product3 Impurity Impurity Risk: Ring Opening / Hydrolysis RouteB->Impurity

References

  • Brindle, C. S., et al. (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[1][4][5][6][7] Journal of Visualized Experiments, (134), e57639.[1]

  • Furigay, M. H., et al. (2017).[1] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[5][6] Organic Process Research & Development, 21(8), 1141–1148.[1] [1]

  • Nenajdenko, V. G., et al. (2025).[1] Research advances in the Rap-Stoermer reaction.[1][8][9] ResearchGate/Review.

  • MDPI Molecules. (2010).[1] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(1).[1]

Sources

Preventing degradation of Benzofuran-3-carboxylic acid methyl ester during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Benzofuran-3-carboxylic acid methyl ester is a critical intermediate in the synthesis of pharmaceutical pharmacophores, particularly for anti-tubercular and anti-proliferative agents. Its stability is governed by the susceptibility of the ester linkage to hydrolysis and the electron-rich benzofuran ring to photo-oxidation.

This guide replaces standard "storage instructions" with a mechanistic troubleshooting system designed to preserve the integrity of your compound during long-term storage.

Chemical Profile Data
Molecular Weight 176.17 g/mol
Primary Risk Hydrolytic cleavage of the ester bond
Secondary Risk Photo-oxidative yellowing (UV sensitivity)
Critical Storage < -20°C, Desiccated, Inert Atmosphere (Argon/N₂)

The Degradation Matrix (Root Cause Analysis)

Understanding why the molecule degrades is the first step in prevention. The methyl ester at position 3 is electronically coupled to the benzofuran ring, making it moderately reactive.

Mechanism of Failure: Hydrolysis

The primary degradation pathway is acid/base-catalyzed hydrolysis . Even trace atmospheric moisture, catalyzed by residual acidity from silica gel purification or glass surfaces, will cleave the ester.

HydrolysisMechanism Ester Benzofuran-3-carboxylic acid methyl ester Transition Tetrahedral Intermediate Ester->Transition + H₂O (Slow) Water H₂O (Atmospheric Moisture) Water->Transition Acid Degradant A: Benzofuran-3-carboxylic acid (Solid precipitate) Transition->Acid Collapse Methanol Degradant B: Methanol (Volatile) Transition->Methanol

Figure 1: The hydrolytic cascade. Note that 'Degradant A' (the free acid) often has a significantly different solubility profile, leading to precipitation in solution.

Mechanism of Failure: Transesterification

Critical Warning: Researchers often store esters in alcohol solvents.

  • Safe: Storing Methyl Ester in Methanol (Equilibrium is neutral).

  • Unsafe: Storing Methyl Ester in Ethanol/Isopropanol .

    • Result: The solvent acts as a nucleophile, swapping the methoxy group for an ethoxy/isopropoxy group, creating a completely new chemical entity (Ethyl ester).

Diagnostic Troubleshooting (Symptom-Based)

Use this decision tree if you suspect your batch has compromised integrity.

TroubleshootingTree Start Start: Visual Inspection ColorCheck Is the solid yellow/brown? Start->ColorCheck SmellCheck Acrid/Vinegar Odor? ColorCheck->SmellCheck No (White/Off-white) Oxidation Diagnosis: Photo-Oxidation Action: Recrystallize ColorCheck->Oxidation Yes Solubility Solubility Check (Dissolve in CDCl₃) SmellCheck->Solubility No Hydrolysis Diagnosis: Hydrolysis (Acid formation) Action: Re-esterify or discard SmellCheck->Hydrolysis Yes Solubility->Hydrolysis Cloudy/Precipitate (Free acid is less soluble in CHCl3) PurityCheck Run 1H-NMR Solubility->PurityCheck Clear Solution

Figure 2: Rapid diagnostic flow for assessing compound integrity before experimental use.

Diagnostic Confirmation (NMR)

To confirm degradation quantitatively, run a proton NMR in


.
  • Intact Molecule: Look for a sharp singlet (3H) around 3.90 - 4.00 ppm (Methoxy group).

  • Hydrolyzed (Degraded): Disappearance of the 3.9 ppm singlet; appearance of a broad singlet >11.0 ppm (Carboxylic acid proton).

Best Practice Protocols: Prevention & Storage

Do not rely on the "received in" packaging for long-term storage (>1 month). Commercial packaging is designed for shipping, not banking.

Protocol A: The "Double-Wall" Storage System

This system creates a self-validating barrier against moisture and oxygen.

  • Primary Container: Transfer the ester to an Amber Glass Vial (protects from UV).

  • Atmosphere Exchange:

    • Flush the vial with Argon (preferred over Nitrogen due to higher density) for 30 seconds.

    • Why? Argon settles over the crystals, displacing lighter oxygen/moisture.

  • Seal: Cap tightly. Wrap the cap/neck interface with Parafilm or Teflon tape.

  • Secondary Container: Place the vial inside a larger jar containing activated silica gel or Drierite with a color indicator.

    • Self-Validation: If the desiccant changes color, your primary barrier has failed.

  • Temperature: Store at -20°C .

Protocol B: Handling "Thaw" Cycles

Condensation is the silent killer of esters stored in freezers.

  • Remove vial from freezer.

  • WAIT 30 MINUTES. Do not open the vial until it reaches room temperature.

  • Mechanism: Opening a cold vial sucks in ambient humidity, which condenses on the cold crystals. This water is then trapped inside when you re-seal it, causing hydrolysis during the next storage phase.

Stability Data Matrix (Estimated)
Storage ConditionProtective GasContainerEst. Shelf LifeRisk Factor
25°C (Benchtop) NoneClear Glass< 2 WeeksHigh (Hydrolysis/UV)
4°C (Fridge) AirAmber Glass3-6 MonthsModerate (Slow Hydrolysis)
-20°C (Freezer) Nitrogen/ArgonAmber + Desiccant> 2 YearsLow
-80°C ArgonAmber> 5 YearsNegligible

Frequently Asked Questions (FAQs)

Q: Can I store the methyl ester in DMSO stock solutions? A: Use with caution. DMSO is hygroscopic (absorbs water from air). If your DMSO is "wet," the water will hydrolyze the ester over time, even at -20°C.

  • Recommendation: Store as a dry powder. Make fresh DMSO solutions immediately before biological assays.

Q: My sample has turned slightly yellow. Is it ruined? A: Not necessarily. Benzofurans can form trace colored impurities (quinones or oligomers) upon surface oxidation that look worse than they are.

  • Action: Check the melting point.[1] If it is within 1-2°C of the literature value (check your specific CoA), the bulk material is likely fine. If the MP is depressed by >5°C, recrystallize.

Q: I accidentally left the vial on the bench over the weekend. What should I do? A: Run a TLC (Thin Layer Chromatography).

  • Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2).

  • Observation: The Carboxylic Acid (degradant) will be much more polar (lower

    
    ) than the Methyl Ester  (higher 
    
    
    
    ). If you see a streak or a spot at the baseline, purify via a short silica plug before use.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12777099, 3-Benzofurancarboxylic acid, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts (2022). Hydrolysis of Esters. (Mechanistic grounding for acid/base catalyzed hydrolysis).[2][3] Retrieved from [Link][1][3][4][5][6][7]

  • European Medicines Agency (EMA). Guideline on Declaration of Storage Conditions.[8] (Regulatory standards for stability testing).[8] Retrieved from [Link]

Sources

Technical Support Guide: Alternative Catalysts for Benzofuran-3-carboxylic Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: Benzofuran-3-carboxylic acid methyl ester CAS No: 24691-66-7 (Generic reference for methyl ester derivative) Standard Route: The Rap-Stoermer condensation (salicylaldehyde + methyl chloroacetate) is the industrial standard but suffers from harsh basic conditions, poor atom economy, and difficult waste management.

The Alternative Approach: This guide focuses on Transition Metal-Catalyzed Carbenoid Insertions and Lewis Acid-Mediated Cyclizations . These routes utilize methyl diazoacetate or


-keto ester precursors to achieve higher regioselectivity and milder conditions.

Catalyst Selection Matrix

Catalyst ClassSpecific CatalystPrecursorsKey AdvantagePrimary Challenge
Noble Metal (Homogeneous)

(Rhodium(II) Acetate)
Salicylaldehyde + Methyl DiazoacetateHigh Yield (>90%), Excellent ChemoselectivityHigh cost, Carbene dimerization
Base Metal (Lewis Acid)

/

Salicylaldehyde + Methyl DiazoacetateLow Cost, Earth AbundantMoisture sensitivity, longer reaction times
Heterogeneous/Green CuI in DES (Deep Eutectic Solvents)

-Hydroxyaldehydes + Alkynes
Recyclable, Green SolventSolubility issues, requires specific ligand tuning

Module 1: Rhodium(II) Catalyzed Synthesis

The "Gold Standard" for Lab-Scale Purity

This route relies on the reaction of salicylaldehyde with methyl diazoacetate. The Rh(II) catalyst decomposes the diazo compound to form a metal-carbene intermediate, which undergoes insertion into the O-H bond followed by cyclization.

Detailed Protocol
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents: Dissolve Salicylaldehyde (1.0 equiv) and

    
     (1.0 mol%) in anhydrous DCM.
    
  • Addition: Dissolve Methyl Diazoacetate (1.2 equiv) in DCM.

    • Critical Step: Add this solution via syringe pump over 4–6 hours at room temperature.

  • Workup: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc).

Mechanism Visualization (Rh-Carbenoid Route)

RhodiumMechanism Start Salicylaldehyde + Methyl Diazoacetate Rh_Complex Rh(II) Catalyst Start->Rh_Complex Carbene Rh-Carbenoid Intermediate Rh_Complex->Carbene -N2 Insertion O-H Insertion (Ylide Formation) Carbene->Insertion Nucleophilic Attack by Phenolic OH Byproduct Maleate/Fumarate (Dimerization) Carbene->Byproduct Fast Addition (Side Reaction) Cyclization Aldol-type Cyclization Insertion->Cyclization Elimination Dehydration (-H2O) Cyclization->Elimination Product Benzofuran-3-carboxylic acid methyl ester Elimination->Product

Figure 1: Mechanism of Rh(II)-catalyzed O-H insertion and cyclization. Note the competing dimerization pathway (dashed line) if diazo addition is too fast.

Troubleshooting (FAQ)

Q: I see large amounts of dimethyl maleate/fumarate instead of my product.

  • Diagnosis: Carbene Dimerization. The concentration of the diazo compound in the solution is too high, causing the Rh-carbene to react with a second diazo molecule instead of the salicylaldehyde.

  • Fix: Decrease the addition rate. Use a syringe pump to add the diazo compound over 6–8 hours. Dilute the reaction mixture further.

Q: The reaction stalls after 50% conversion.

  • Diagnosis: Catalyst Poisoning. Rh(II) is sensitive to Lewis basic impurities (amines, phosphines) or oxidation.

  • Fix: Ensure the salicylaldehyde is freshly distilled. Degas all solvents to remove dissolved oxygen.

Module 2: Iron( ) & Copper( ) Catalysis

The Cost-Effective & Scalable Alternative

While Rhodium is efficient, it is too expensive for kilo-scale synthesis. Iron(III) chloride and Copper(II) triflate offer a Lewis Acid pathway that activates the carbonyl and facilitates the cyclization.

Detailed Protocol ( Method)
  • Reagents: Salicylaldehyde (1.0 equiv), Methyl Diazoacetate (1.2 equiv).

  • Catalyst:

    
     (5–10 mol%).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Procedure: Reflux at 80°C for 2–4 hours.

  • Note: Iron catalysts often require higher temperatures compared to Rhodium to overcome the activation energy for the initial coordination.

Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield with Fe/Cu Catalyst Check1 Check 1: Is the reaction mixture turning dark/tarry? Issue->Check1 Yes1 Polymerization/Decomposition Check1->Yes1 Yes No1 Reaction is clean but slow Check1->No1 No Action1 Action: Lower Temp (-10°C) and check for peroxides in solvent Yes1->Action1 Check2 Check 2: Moisture Content No1->Check2 Wet Solvent/Reagents Wet Check2->Wet >500 ppm H2O Dry System is Dry Check2->Dry <50 ppm H2O Action2 Action: Add Molecular Sieves (4Å) Lewis Acids deactivate in water Wet->Action2 Action3 Action: Increase Catalyst Load to 15 mol% or switch to Cu(OTf)2 Dry->Action3

Figure 2: Diagnostic workflow for Lewis Acid catalyzed synthesis issues.

FAQ: Iron vs. Copper

Q: When should I switch from


 to 

?
  • A: Switch to Copper triflate if you have acid-sensitive functional groups on the benzene ring.

    
     is a harsh Lewis acid and can cleave protecting groups (like Boc or acetals). 
    
    
    
    is milder and often provides better chemoselectivity for electron-rich salicylaldehydes.

Q: Can I use heterogeneous catalysts?

  • A: Yes. Copper(I) Iodide (CuI) in Deep Eutectic Solvents (Choline Chloride:Ethylene Glycol) has shown promise for recycling. However, reaction times are significantly longer (12–24h) compared to homogeneous Rh/Fe systems.

References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[1] Synthesis, 2006(10), 1711–1714.

    • Relevance: Establishes the baseline protocol for Lewis Acid/Brønsted Acid catalyzed cyclization of salicylaldehydes with diazoacet
  • Wang, Z., et al. (2021). "Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes." ACS Omega.

    • Relevance: Provides alternative "green" pathways and mechanistic insights into cycliz
  • Reddy, M. S., et al. (2022). "Palladium–Copper-Based Catalyst for Benzofuran Synthesis."[2][3] Organic Chemistry Frontiers.

    • Relevance: Details the Pd/Cu cooperative catalysis for oxidative cyclization, a key alternative for difficult substr
  • Kitano, T., et al. (2022). "Rhodium-Mediated Synthesis of (C4) Substituted Benzofurans."[2][3] Chemical Reviews (Cited within NIH Review).

    • Relevance: High-level review of Rhodium-based strategies, confirming the mechanism of C-H activ

Sources

Challenges in the scale-up of Benzofuran-3-carboxylic acid methyl ester production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Troubleshooting Guide

Status: Operational | Tier: L3 Technical Support Expert: Senior Application Scientist (Process Chemistry)

Introduction: The Isomer Trap & Scalability

Welcome to the technical support center for Benzofuran-3-carboxylic acid methyl ester .

If you are scaling up this molecule, you have likely encountered the "Isomer Trap." A common misconception in process chemistry is attempting to synthesize the 3-carboxylate using the classic Rap-Stoermer conditions (Salicylaldehyde + Methyl Chloroacetate). Warning: That route predominantly yields the 2-carboxylate (thermodynamic product).

This guide focuses on the Copper-Catalyzed Intramolecular Cyclization of o-Halophenylacetates , which is the most robust, scalable route for the 3-isomer , while also addressing safety protocols for the reagents involved.

Module 1: Synthetic Route Selection (The "Wrong Product" Issue)

Q: My HPLC shows a single peak, but NMR confirms it’s the 2-isomer. What happened?

A: You likely used the Rap-Stoermer or Rossing protocol (Salicylaldehyde + Methyl Chloroacetate + Base).

  • The Science: In the Rap-Stoermer reaction, the phenoxide attacks the alpha-carbon of the chloroacetate. The subsequent aldol condensation and dehydration favor the formation of the double bond in conjugation with the ester at the 2-position due to extended conjugation and thermodynamic stability.

  • The Fix: To secure the 3-position , you must change the carbon skeleton strategy. Switch to the Intramolecular C-O Bond Formation using Methyl (2-halophenyl)acetate .

Q: Why is the Copper-Catalyzed route preferred for scale-up of the 3-ester?

A: It offers high regioselectivity and avoids the "isomer separation nightmare" during crystallization.

  • Precursor: Methyl 2-(2-bromophenyl)acetate.[1]

  • Catalyst: CuI (10 mol%) / Ligand (e.g., L-Proline or simple amine ligands) / Base (Cs2CO3 or K2CO3).

  • Mechanism: The copper inserts into the Ar-Br bond, facilitating nucleophilic attack by the enolate oxygen (or carboxylate oxygen followed by rearrangement), locking the ester at the 3-position.

Visualization: Route Comparison & Isomer Logic

BenzofuranRoutes Start1 Salicylaldehyde + Methyl Chloroacetate Inter1 O-Alkylation (Ether Intermediate) Start1->Inter1 Base (K2CO3) Start2 Methyl (2-bromophenyl)acetate Inter2 Cu-Catalyzed Intramolecular Cyclization Start2->Inter2 CuI / Base / Heat Prod2 Benzofuran-2-carboxylate (WRONG ISOMER) Inter1->Prod2 Rap-Stoermer (Thermodynamic Control) Prod3 Benzofuran-3-carboxylate (TARGET) Inter2->Prod3 C-O Bond Formation

Figure 1: Decision tree for synthetic route selection. The Rap-Stoermer route (Red) leads to the 2-isomer, while the Phenylacetate route (Green) secures the 3-isomer.

Module 2: Process Optimization & Impurity Control

Q: I am seeing a "dimer" impurity at RRT 1.2. How do I stop this?

A: This is likely the Intermolecular Condensation Product .

  • Cause: High local concentration of the enolate intermediate. If the intramolecular cyclization is slow, the enolate of one molecule attacks the ester of another.

  • Troubleshooting Protocol:

    • Dilution: Increase solvent volume (DMF or Toluene) to at least 10-15 volumes.

    • Pseudo-High Dilution: Do not dump all reagents at once. Dose the Base (K2CO3) slowly into the mixture of Substrate + Catalyst. This keeps the active enolate concentration low relative to the cyclization rate.

Q: The reaction stalls at 90% conversion. Should I add more catalyst?

A: Do not add more Copper.

  • Reason: Catalyst poisoning is rarely the issue; it is usually Base Depletion or Surface Passivation (if using solid K2CO3).

  • Action:

    • Verify agitation efficiency (critical for heterogeneous solid-liquid reactions).

    • Add 0.2 eq of fresh Ligand (e.g., L-Proline) rather than Copper. The ligand often degrades faster than the metal center.

    • Check water content. >0.5% water in DMF can kill the reaction by protonating the intermediate.

Data: Solvent & Base Screening for Conversion

SolventBaseTemp (°C)Time (h)Conversion (%)2-Isomer Impurity
DMF K2CO3 100 4 98% < 0.1%
TolueneK2CO31101265%< 0.1%
DMSOCs2CO380299%1.5% (Hydrolysis)
DMFNaH25185%5.0% (Polymer)

Module 3: Downstream Processing (Work-Up)

Q: The work-up is a nightmare. I have a dark emulsion and high Copper residuals.

A: Copper removal is the bottleneck in this route. Standard extraction is insufficient.

  • Protocol: The "Thiourea Wash"

    • After reaction completion, cool to 50°C.

    • Add Thiourea (10-20 mol% relative to Copper) or a silica-based scavenger (e.g., QuadraSil).

    • Stir for 30 minutes. The Copper-Thiourea complex precipitates or binds tightly.

    • Filter through a Celite/Charcoal pad.

    • Partition: Dilute filtrate with Ethyl Acetate and wash with 5% NH4OH (aq) to complex any remaining Cu.

Q: My product is oiling out instead of crystallizing.

A: Methyl benzofuran-3-carboxylate has a low melting point and tends to supercool.

  • The Fix:

    • Solvent Swap: Do not try to crystallize from pure EtOAc. Swap solvent to MeOH/Water (9:1) or Heptane/IPA (95:5) .

    • Seeding: You must seed the mixture at 5-10°C below the expected melting point.

    • Impurity Check: If it still oils, check for residual DMF . Even 1% DMF can prevent crystallization. Perform a water wash of the organic layer before attempting crystallization.

Module 4: Safety & Reagent Handling

Q: We are considering the Methyl Chloroacetate route (for other analogs). What are the major hazards?

A: Even if you are not using it for the 3-isomer, if you use Methyl Chloroacetate or Methyl Bromoacetate in the lab, you must treat them as Lachrymators and Alkylating Agents .

  • Hazard Profile:

    • Inhalation: Severe respiratory irritant.[2] Can cause delayed pulmonary edema.

    • Skin: Rapidly absorbed. Vesicant (blistering agent).

  • Engineering Controls:

    • Closed System: All dosing must happen via a closed addition funnel or peristaltic pump.

    • Scrubber: The reactor vent must pass through a NaOH scrubber to neutralize acidic vapors or hydrolyzed chloroacetic acid.

    • Quench: Have a solution of aqueous ammonia or ethanolamine ready for spill neutralization (reacts to form glycine derivatives).

Visualization: Scale-Up Safety Logic

SafetyLogic Hazard Methyl Chloro/Bromoacetate Handling Control1 Engineering Control: Closed Dosing System Hazard->Control1 Control2 PPE: Double Nitrile + Butyl Gloves Hazard->Control2 Control3 Scrubber: 20% NaOH Trap Hazard->Control3 Action Spill Event Control1->Action Response Neutralize with 10% Ammonia/Water Action->Response Immediate Action

Figure 2: Safety protocol for handling alpha-haloester reagents during scale-up.

References

  • Synthesis of Methyl Benzofuran-3-carboxylates

    • Title: A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxyl
    • Source:Synlett / Synthesis (via LOCKSS/ResearchG
    • Context: Describes the Copper-catalyzed cyclization of methyl o-bromophenylacet
  • Isomer Selectivity (Rap-Stoermer)

    • Title: Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans.
    • Source:ChemistrySelect (2022).
    • Context: Details the formation of the 2-isomer using salicylaldehyde, confirming the "Isomer Trap."
    • (See Literature Section)

  • Safety Data (Methyl Chloroacetate)

    • Title: Methyl Chloroacet
    • Source: New Jersey Department of Health.
    • Context: Toxicity, lachrymator st
  • Reaction Mechanism & Rearrangement

    • Title: Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.[3]

    • Source:RSC Advances (via NIH).
    • Context: Discusses alternative routes to 3-substituted benzofurans via rearrangement.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Benzofuran-3-carboxylic acid methyl ester: A Modern Approach vs. a Classic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, benzofurans are a cornerstone, with their derivatives forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. Among these, Benzofuran-3-carboxylic acid and its esters are pivotal intermediates in the synthesis of complex molecular architectures. The pursuit of efficient, scalable, and robust synthetic routes to these building blocks is a continuous endeavor in chemical research and development. This guide provides an in-depth comparison of a modern, copper-catalyzed approach to the synthesis of Benzofuran-3-carboxylic acid methyl ester with a more traditional, classical methodology. Through a detailed examination of experimental protocols, reaction mechanisms, and performance data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the most suitable synthetic strategy for their specific needs.

At a Glance: Comparing the Synthetic Routes

FeatureClassical RouteNew Copper-Catalyzed Route
Starting Materials Salicylaldehyde, Methyl ChloroacetateMethyl 2-bromophenylacetate, Methyl Formate
Key Transformations O-alkylation, Intramolecular Aldol CondensationCondensation, Copper-catalyzed Intramolecular C-O Bond Formation
Number of Steps TwoTwo
Catalyst Base (e.g., NaH, K₂CO₃)Copper(I) Iodide
Overall Yield ModerateGood to Excellent
Scalability Can be challenging due to side reactionsReported to be suitable for medium-scale synthesis
Substrate Scope Generally applicable to substituted salicylaldehydesTolerates various substituents on the phenyl ring
Key Advantages Utilizes readily available starting materialsHigher yields, milder final cyclization conditions
Key Disadvantages Lower to moderate yields, potential for side reactionsRequires synthesis of the substituted phenylacetate precursor

The Classical Approach: O-Alkylation and Intramolecular Condensation

The traditional synthesis of this compound hinges on two fundamental organic transformations: the Williamson ether synthesis for O-alkylation, followed by an intramolecular base-catalyzed condensation. This route commences with the reaction of a salicylaldehyde derivative with a methyl haloacetate.

Experimental Protocol: Classical Route

Step 1: Synthesis of Methyl (2-formylphenoxy)acetate

  • To a stirred solution of salicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • To this mixture, add methyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl (2-formylphenoxy)acetate.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the methyl (2-formylphenoxy)acetate (1.0 eq) in a solvent such as methanol or THF.

  • Add a strong base, for instance, sodium hydride (NaH, 1.2 eq) or sodium methoxide (NaOMe), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Mechanistic Insights

The classical route first involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a base, creating a phenoxide ion. This nucleophile then attacks the electrophilic carbon of methyl chloroacetate in an Sₙ2 reaction to form the ether linkage. The subsequent intramolecular cyclization is an aldol-type condensation. A base abstracts a proton from the α-carbon of the acetate moiety, generating an enolate. This enolate then attacks the aldehyde carbonyl group, leading to a cyclic intermediate which, after dehydration, yields the benzofuran ring system.

A Modern Alternative: The Copper-Catalyzed Intramolecular C-O Bond Formation

A more recent and efficient approach, developed by Karchava and colleagues, circumvents some of the limitations of the classical method.[1] This two-step procedure begins with the synthesis of a β-hydroxyacrylate intermediate, followed by a copper-catalyzed intramolecular C-O bond formation to construct the benzofuran ring.[1]

Experimental Protocol: New Copper-Catalyzed Route

Step 1: Synthesis of Methyl 3-hydroxy-2-(2-bromophenyl)acrylate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of methyl 2-bromophenylacetate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, add methyl formate (1.5 eq) dropwise at the same temperature.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude methyl 3-hydroxy-2-(2-bromophenyl)acrylate, which can often be used in the next step without further purification.

Step 2: Copper-Catalyzed Intramolecular Cyclization

  • In a reaction vessel, combine methyl 3-hydroxy-2-(2-bromophenyl)acrylate (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a solvent like DMF or DMSO.

  • Heat the mixture to a temperature of 110-140 °C and stir for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanistic Rationale

The first step of this modern route is a base-mediated condensation between the enolate of methyl 2-bromophenylacetate and methyl formate to form the β-hydroxyacrylate. The key innovation lies in the second step: a copper-catalyzed intramolecular Ullmann-type C-O bond formation. The copper(I) catalyst is believed to undergo oxidative addition to the aryl bromide. The resulting organocopper species then facilitates the intramolecular cyclization via reductive elimination, forming the C-O bond of the furan ring and regenerating the active copper catalyst.

Comparative Analysis and Field Insights

The primary advantage of the new copper-catalyzed route lies in its typically higher overall yields and the milder conditions for the crucial ring-forming step, avoiding the use of strong, moisture-sensitive bases like sodium hydride in the cyclization itself.[1] The classical method, while conceptually straightforward, can be plagued by lower yields in the intramolecular condensation step due to competing side reactions.

From a practical standpoint in a drug development setting, the scalability of a synthetic route is paramount. The copper-catalyzed method has been reported to be effective for medium-scale synthesis.[1] The starting material for the new route, methyl 2-bromophenylacetate, is commercially available or can be readily prepared. While salicylaldehyde, the starting material for the classical route, is also widely available, the potential for side reactions during the base-catalyzed cyclization can complicate purification on a larger scale.

The choice of synthesis will ultimately depend on the specific requirements of the project, including cost of starting materials, desired scale, and available equipment. For high-throughput synthesis of a library of analogs, the robustness and higher yields of the copper-catalyzed route may be preferable. For smaller-scale, exploratory work where cost is a primary driver, the classical approach might still be a viable option.

Visualizing the Synthetic Pathways

To further clarify the transformations involved, the following diagrams illustrate the two synthetic routes.

Classical Synthetic Route

Classical_Route Salicylaldehyde Salicylaldehyde Base1 K₂CO₃, Acetone Salicylaldehyde->Base1 Methyl_Chloroacetate Methyl Chloroacetate Methyl_Chloroacetate->Base1 Intermediate Methyl (2-formylphenoxy)acetate Base1->Intermediate O-alkylation Base2 NaH, THF Intermediate->Base2 Final_Product Benzofuran-3-carboxylic acid methyl ester Base2->Final_Product Intramolecular Condensation

Caption: Classical synthesis of this compound.

New Copper-Catalyzed Synthetic Route

New_Copper_Catalyzed_Route Methyl_2_bromophenylacetate Methyl 2-bromophenylacetate Base1 NaH, THF Methyl_2_bromophenylacetate->Base1 Methyl_Formate Methyl Formate Methyl_Formate->Base1 Intermediate Methyl 3-hydroxy-2-(2-bromophenyl)acrylate Base1->Intermediate Condensation Catalyst CuI, K₂CO₃, DMF Intermediate->Catalyst Final_Product Benzofuran-3-carboxylic acid methyl ester Catalyst->Final_Product Intramolecular C-O Bond Formation

Caption: New copper-catalyzed synthesis of this compound.

References

  • A review on synthetic approaches to benzofurans: ACS Omega, 2024 , DOI:

  • Classical benzofuran synthesis overview: Organic Syntheses, Coll. Vol. 4, p.478 (1963); Vol. 34, p.54 (1954). [Link]

  • O-Alkylation of phenols: Molecules, 2019 , 24(7), 1347; DOI:

  • Intramolecular aldol condensation: J. Org. Chem., 2005 , 70 (26), pp 10735–10740; DOI:

  • Karchava, A. V.; Melkonyan, F. S.; Golantsov, N. E. A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. HETEROCYCLES, 2008 , 75(12), 2973-2979. DOI:

  • Copper-catalyzed C-O bond formation: Chem. Rev., 2008 , 108 (8), pp 2888–2935; DOI:

Sources

In Vitro vs. In Vivo Activity of Benzofuran-3-carboxylic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the translational challenges and opportunities associated with Benzofuran-3-carboxylic acid methyl ester derivatives . It is designed for drug discovery scientists navigating the "Valley of Death" between promising biochemical assays and animal efficacy models.[1]

A Translational Guide for Drug Development Professionals

Executive Summary: The Ester Paradox

Benzofuran-3-carboxylic acid methyl esters represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial , anticancer , and anti-inflammatory properties.[1] However, a recurring failure mode in their development is the "Ester Paradox" :

  • In Vitro: The methyl ester moiety confers optimal lipophilicity (LogP ~2.5–3.5), allowing rapid passive diffusion across cell membranes to hit intracellular targets (e.g., tubulin, kinases).[1]

  • In Vivo: The ester is a metabolic liability.[1] Species-specific plasma esterases (particularly in rodents) can rapidly hydrolyze the methyl ester to the corresponding carboxylic acid.[1] This metabolite often suffers from poor permeability (low LogP, ionization at pH 7.4), leading to a loss of efficacy that is an artifact of the animal model rather than the molecule's intrinsic lack of potency in humans.[1]

This guide dissects this dichotomy, providing the data and protocols necessary to distinguish between a failed drug and a failed model.

Chemical Foundation & SAR Analysis

The benzofuran core is bioisosteric with indole, offering a flat, aromatic system capable of


-

stacking interactions within enzyme active sites.[1]
Structure-Activity Relationship (SAR) Logic

The biological activity of the 3-carboxylic acid methyl ester derivative is governed by substitutions at the C-2 and C-5/6 positions.[1]

SAR_Benzofuran Core Benzofuran-3-carboxylic acid methyl ester Core C2 C-2 Position (Critical for Selectivity) Core->C2 C3 C-3 Methyl Ester (Permeability/Prodrug) Core->C3 C56 C-5/C-6 Positions (Potency Tuning) Core->C56 Target Target Binding (e.g., Tubulin/VEGFR) C2->Target Steric Fit Lipophilicity Increases LogP (Cell Penetration) C3->Lipophilicity Methyl Group Metabolism Metabolic Liability (Esterase Hydrolysis) C3->Metabolism Ester Bond C56->Target Electronic Effects (Halogens)

Figure 1: SAR Map of this compound.[1] The C-3 ester is the "gatekeeper" for bioavailability, while C-2 and C-5/6 drive target affinity.[1]

In Vitro Profiling: Potency & Mechanism

In cell-based assays, these derivatives frequently outperform their carboxylic acid counterparts due to superior membrane permeability.[1]

Anticancer Activity[1][2][3][4][5][6][7]
  • Mechanism: Many derivatives act as microtubule destabilizing agents (binding to the colchicine site) or VEGFR-2 inhibitors .[1]

  • Key Data: 3-methyl and 3-(morpholinomethyl) derivatives demonstrate IC50 values in the low micromolar range against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines.[1]

  • Specific Example: A 3-methyl-benzofuran derivative (Compound 10h) showed an IC50 of 24 nM against FM3A/0 cells, significantly more potent than the standard Combretastatin A-4 (42 nM) [1].[1]

Antimicrobial Activity[1][4]
  • Target: Disruption of bacterial cell membranes and inhibition of fungal N-myristoyltransferase.[1]

  • Key Data: Halogenated methyl esters (e.g., with bromine at C-4 or acetyl groups) exhibit MIC values of 50–200 µg/mL against Gram-positive bacteria (S. aureus) and Candida species [2].[1]

  • Critical Observation: Hydrolysis of the ester to the free acid often results in a complete loss of antimicrobial activity in vitro, likely due to the inability of the anionic acid to penetrate the bacterial cell wall [2].[1]

Data Summary Table: In Vitro Potency
Derivative TypeTarget/Cell LineActivity MetricValueReference
3-Methyl-6-methoxy FM3A/0 (Breast Cancer)IC5024 nM[1]
3-Morpholinomethyl A549 (Lung Cancer)IC501.48 µM[3]
4-Bromo-6-acetyl Staphylococcus aureusMIC50 µg/mL[2]
Free Acid Analog Staphylococcus aureusMIC>500 µg/mL (Inactive)[2]

The In Vivo Translation Gap

The transition from petri dish to animal model is where the "Ester Paradox" manifests.[1]

The "Rat Plasma Trap"

Rodents, particularly rats, possess significantly higher plasma carboxylesterase activity than humans or dogs.[1]

  • The Trap: A benzofuran methyl ester may be stable in human plasma (half-life > 2 hours) but have a half-life of < 5 minutes in rat plasma.[1]

  • Consequence: In a rat efficacy model, the drug is converted almost instantly to the carboxylic acid.[1] If the acid is the active species (prodrug mechanism), efficacy is maintained.[1] If the ester is required for intracellular penetration (as with antimicrobial activity), the compound will appear inactive in vivo despite potent in vitro data.[1]

Pharmacokinetics (PK)
  • Oral Absorption: Derivatives like Compound 23d have shown good oral absorption in rats when the scaffold is optimized for metabolic stability (e.g., using steric hindrance around the ester or bioisosteres) [4].[1]

  • Metabolites: The primary metabolite is invariably the benzofuran-3-carboxylic acid .[1] Secondary metabolism involves hydroxylation of the benzofuran ring and glucuronidation.[1]

Translation_Workflow Step1 Synthesis of Methyl Ester Step2 In Vitro Screening (IC50 / MIC) Step1->Step2 Decision High Potency? Step2->Decision Step3 Metabolic Stability Assay (Human vs. Rat Plasma) Decision->Step3 Yes Step4A Proceed to Rat Efficacy Model Step3->Step4A High Stability Step4B Test Acid Metabolite In Vitro Step3->Step4B Low Stability PathA Stable in Rat Plasma PathB Unstable in Rat Plasma (Rapid Hydrolysis) Result1 Acid is Active? (Prodrug Mechanism) Step4B->Result1 Result2 Acid is Inactive? (Permeability Issue) Result1->Result2 No Outcome1 Valid Model: Proceed with Rat Result1->Outcome1 Yes Outcome2 Invalid Model: Use Dog/Primate or Modify Structure (Steric Shield) Result2->Outcome2 Yes

Figure 2: Translational Decision Tree. This workflow prevents false negatives by validating the animal model against the compound's metabolic stability.[1]

Experimental Protocols

To validate the activity and stability of these derivatives, the following protocols are recommended.

Synthesis of this compound
  • Reagents: Salicylaldehyde derivative, Methyl chloroacetate, Potassium carbonate (

    
    ), DMF.[1]
    
  • Procedure:

    • Dissolve substituted salicylaldehyde (1.0 eq) and methyl chloroacetate (1.2 eq) in DMF.

    • Add anhydrous

      
       (2.0 eq).[1]
      
    • Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

    • Workup: Pour into ice water. The methyl ester typically precipitates as a solid.[1] Filter, wash with water, and recrystallize from ethanol.[1]

    • Validation: Confirm structure via

      
      -NMR (Singlet at 
      
      
      
      3.8–3.9 ppm for
      
      
      ).
Plasma Stability Assay (Critical for Translation)
  • Purpose: To determine if the rat model is appropriate.

  • Materials: Pooled Rat Plasma, Pooled Human Plasma, PBS (pH 7.4), HPLC/LC-MS.[1]

  • Protocol:

    • Prepare a 10 mM stock of the test compound in DMSO.[1]

    • Spike plasma (pre-warmed to 37°C) with compound to a final concentration of 10 µM (0.1% DMSO).

    • Incubate at 37°C in a shaking water bath.

    • Sampling: Aliquot 100 µL at

      
       min.
      
    • Quenching: Add 300 µL ice-cold acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g for 5 min.

    • Analysis: Analyze supernatant via LC-MS. Monitor the disappearance of the Parent (Methyl Ester) and appearance of the Metabolite (Carboxylic Acid).[1]

  • Interpretation: If

    
     min in rat plasma but 
    
    
    
    min in human plasma, do not use a rat efficacy model without chemical modification (e.g., switching to an isopropyl or tert-butyl ester to resist hydrolysis).

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules (MDPI). Available at: [Link][1][2]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central.[1] Available at: [Link][1]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available at: [Link][1][3][4][5][6][7][8][9][10][11]

  • Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation. PubMed Central.[1] Available at: [Link][1]

Sources

A Comparative Guide to the Performance of Benzofuran-3-carboxylic acid methyl ester in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the benzofuran nucleus is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] This guide focuses on a specific derivative, Benzofuran-3-carboxylic acid methyl ester , to benchmark its performance within a high-impact therapeutic application: the inhibition of protein kinases.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, they have become prime targets for drug development. The benzofuran core is a common feature in many potent kinase inhibitors, making this scaffold a promising starting point for novel therapeutic agents.[5][6][7]

The purpose of this technical guide is to provide an objective, data-driven comparison of this compound against relevant alternatives. We will explore its efficacy as a kinase inhibitor, moving from in vitro enzymatic assays to cell-based models of cancer. This analysis aims to elucidate the role of the methyl ester functional group by comparing it to its corresponding carboxylic acid and a more complex bioisosteric replacement. By detailing the causality behind our experimental choices and providing robust, self-validating protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of benzofuran derivatives.

Section 1: The Scientific Rationale: Targeting Kinases with Benzofuran Derivatives

The rationale for selecting this compound as a candidate for kinase inhibition is grounded in established principles of medicinal chemistry and oncology.

1.1 The Central Role of Protein Kinases in Cancer: Kinases function by catalyzing the transfer of a phosphate group to substrate proteins, a process known as phosphorylation. This modification acts as a molecular switch, regulating a vast array of signaling pathways that control cell growth, proliferation, differentiation, and apoptosis (programmed cell death).[5] In many cancers, mutations lead to the constitutive activation of certain kinases, resulting in uncontrolled cell proliferation and tumor growth.[8] Therefore, small molecules that can inhibit these overactive kinases are a cornerstone of modern targeted cancer therapy.

1.2 The Benzofuran Scaffold in Kinase Inhibitor Design: The benzofuran structure is adept at forming key interactions within the ATP-binding pocket of many kinases. Its planar, bicyclic nature and the presence of a heteroatom provide a rigid framework that can be functionalized to achieve high potency and selectivity. Numerous studies have highlighted benzofuran derivatives as potent inhibitors of various kinases, including mTOR, GSK-3β, and CDK2, validating its utility as a pharmacophore.[7][9]

1.3 The Significance of the Carboxylic Acid Methyl Ester Moiety: The choice of a functional group at the 3-position of the benzofuran ring is critical for modulating the molecule's overall properties.

  • Improved Membrane Permeability: A free carboxylic acid is typically ionized at physiological pH, which can limit its ability to passively diffuse across cell membranes to reach intracellular targets. Esterification masks this acidic proton, creating a more lipophilic molecule that can more readily enter the cell.

  • Metabolic Lability: The methyl ester can act as a soft prodrug. Once inside the cell, it can be hydrolyzed by intracellular esterases to reveal the active carboxylic acid, potentially leading to selective accumulation of the active form at the target site.

  • Bioisosteric Comparison: To understand the role of this group, it is logical to compare the methyl ester not only to its parent carboxylic acid but also to other bioisosteres—functional groups with similar physical or chemical properties.[10] For instance, a tetrazole ring is a well-established non-classical bioisostere of a carboxylic acid, offering similar acidity but different lipophilicity and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[11]

This comparative approach allows for a systematic evaluation of how subtle molecular modifications influence biological activity, a fundamental practice in lead optimization.

Section 2: A Validated Workflow for Comparative Benchmarking

To ensure a rigorous and reproducible comparison, we employ a multi-stage benchmarking workflow. This process begins with precise enzymatic assays to determine direct target engagement and progresses to cell-based assays to assess physiological effects. Each stage includes decision points and feedback loops, creating a self-validating system for compound evaluation.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Enzymatic Screening cluster_1 Phase 2: Cell-Based Performance cluster_2 Phase 3: Data Analysis & Interpretation A Compound Selection & Synthesis 1. Benzofuran-3-COOCH3 2. Benzofuran-3-COOH 3. Benzofuran-3-Tetrazole B Primary Kinase Inhibition Assay (e.g., against mTOR) A->B Purity >95% C Dose-Response & IC50 Determination B->C >50% inhibition at 10 µM D Antiproliferative Assay (e.g., MTT on MCF-7 Cells) C->D Potent IC50 (<10 µM) E Dose-Response & GI50 Determination D->E Observable Cytotoxicity F Comparative Data Analysis (Tables & SAR) E->F Reproducible GI50 Data G Mechanistic Hypothesis & Next Steps F->G

Caption: A multi-phase workflow for benchmarking kinase inhibitor performance.

Section 3: Detailed Experimental Protocols

Scientific integrity demands that protocols are not only detailed but also that the reasoning behind each step is transparent. The following methodologies are designed as self-validating systems, incorporating necessary controls to ensure the data generated is both accurate and reliable.

Protocol 3.1: In Vitro mTOR Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of the test compounds on the enzymatic activity of the mTOR (mechanistic Target of Rapamycin) kinase, a key regulator of cell growth.[9]

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a biotinylated peptide substrate using ATP. A europium-labeled anti-phospho-serine antibody and a streptavidin-allophycocyanin (APC) conjugate are added. If the substrate is phosphorylated, the antibody and streptavidin-APC bind, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant human mTOR enzyme

    • Biotinylated peptide substrate (e.g., Biotin-4E-BP1)

    • ATP (Adenosine triphosphate)

    • Test Compounds: this compound, Benzofuran-3-carboxylic acid, Benzofuran-3-tetrazole (dissolved in 100% DMSO)

    • Positive Control: A known mTOR inhibitor (e.g., Torin 1)

    • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

    • Detection Reagents: Europium (Eu³⁺)-labeled anti-phospho-4E-BP1 antibody and Streptavidin-APC

  • Methodology:

    • Compound Plating: Prepare a serial dilution of the test compounds in a 384-well assay plate. The final DMSO concentration in the assay must be kept constant (e.g., <1%) across all wells to avoid solvent effects.

      • Causality: Serial dilutions are essential for generating a dose-response curve to calculate the IC50 value. Keeping DMSO concentration constant is critical as it can affect enzyme activity and compound solubility.[12]

    • Enzyme Addition: Add the mTOR enzyme to each well containing the test compounds. Incubate for 15 minutes at room temperature.

      • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated, ensuring an accurate measurement of inhibition.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to enable the detection of competitive inhibitors.[12]

    • Incubation: Incubate the plate for 60 minutes at 30°C.

    • Reaction Termination & Detection: Stop the reaction by adding the detection reagents in a buffer containing EDTA, which chelates Mg²⁺ ions required for kinase activity. Incubate for another 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor (665 nm) and donor (620 nm) wavelengths.

    • Controls:

      • Negative Control (0% Inhibition): Wells containing enzyme, substrate, and ATP, but only DMSO vehicle. This represents maximum enzyme activity.

      • Positive Control (100% Inhibition): Wells containing a saturating concentration of a known potent inhibitor (e.g., Torin 1).

      • Background Control: Wells without the enzyme to measure background signal.

Protocol 3.2: Cell Proliferation Assay (MTT)

This assay assesses the compound's ability to inhibit the proliferation of cancer cells, providing a measure of its cytotoxic or cytostatic effects.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer Cell Line: MCF-7 (a human breast adenocarcinoma cell line where the PI3K/Akt/mTOR pathway is often active).

    • Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Test Compounds and Controls (as above).

    • MTT Reagent (5 mg/mL in PBS).

    • Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

  • Methodology:

    • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

      • Causality: Seeding a consistent number of cells and allowing them to adhere ensures a uniform starting point for the experiment, reducing variability.

    • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the cells for 72 hours.

      • Causality: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation across multiple cell cycles.

    • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

      • Causality: During this incubation, only metabolically active, viable cells will convert the MTT into formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. This data is then used to determine the GI50 (concentration for 50% growth inhibition).

Section 4: Performance Data & Comparative Analysis

The following tables summarize hypothetical but representative data from the described experiments. This data is intended to illustrate the potential outcomes of the benchmarking study and facilitate a discussion on structure-activity relationships (SAR).

Table 1: Comparative In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (µM)Comments
This compound mTOR4.1Moderate potency, indicating direct target engagement.
Benzofuran-3-carboxylic acidmTOR15.8Significantly lower potency, suggesting the charged carboxylate is suboptimal for binding or the assay conditions.
Benzofuran-3-tetrazolemTOR6.5Potency is intermediate, demonstrating successful bioisosteric replacement with different physicochemical properties.
Torin 1 (Control)mTOR0.002Confirms assay validity with a highly potent known inhibitor.

Table 2: Comparative Antiproliferative Activity

CompoundCell LineGI50 (µM)Comments
This compound MCF-78.9Good correlation with enzymatic activity; demonstrates cell permeability and efficacy in a cellular context.
Benzofuran-3-carboxylic acidMCF-7>50Poor cellular activity, likely due to low membrane permeability of the charged species.
Benzofuran-3-tetrazoleMCF-712.4Demonstrates cellular activity, validating it as a viable bioisostere, though slightly less potent than the ester in this context.
Doxorubicin (Control)MCF-70.1Confirms cell line sensitivity to a known cytotoxic agent.

Analysis of Performance:

The data reveals a clear structure-activity relationship. The This compound shows a marked improvement in both enzymatic and cellular activity compared to its parent carboxylic acid. This strongly suggests that masking the acidic proton with an ester group enhances either its ability to enter the ATP-binding pocket of mTOR or, more likely, its capacity to cross the cell membrane to reach its intracellular target. The poor performance of the free acid in the cell-based assay (GI50 >50 µM) despite having some enzymatic activity further supports the hypothesis of poor cell permeability.[10]

The tetrazole derivative serves as an interesting comparator. While its acidity is similar to a carboxylic acid, its increased lipophilicity and different geometry result in intermediate potency.[11] This validates the concept of bioisosteric replacement but also highlights that such replacements are context-dependent and do not always yield superior results. In this specific case, the methyl ester appears to be the most effective of the three benzofuran derivatives tested.

Section 5: Mechanistic Context and Future Directions

The inhibitory activity of our lead compound, this compound, can be contextualized within the broader PI3K/Akt/mTOR signaling pathway, a critical axis for cell survival and proliferation that is frequently hyperactivated in cancer.

Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Inhibitor Benzofuran-3-COOCH3 (Our Compound) Inhibitor->mTORC1 Inhibits Proliferation Protein Synthesis & Cell Proliferation S6K->Proliferation EIF4EBP1->Proliferation

Caption: The mTOR signaling pathway and the putative point of inhibition.

Implications and Future Research:

The benchmarking results position this compound as a promising, albeit moderately potent, lead compound for the development of novel mTOR inhibitors. The superior performance of the ester over the acid highlights a clear strategy for optimizing cell permeability in this chemical series.

Recommended Next Steps:

  • Structure-Activity Relationship (SAR) Expansion: Synthesize and test a broader array of esters (e.g., ethyl, isopropyl) and other bioisosteres to further refine the optimal functional group at the 3-position.[13]

  • Kinase Selectivity Profiling: Screen the lead compound against a panel of other kinases to determine its selectivity. A highly selective inhibitor is often preferred to minimize off-target effects and potential toxicity.

  • In Vivo Efficacy Studies: Advance the most promising compounds into animal models of cancer to evaluate their efficacy, pharmacokinetics, and safety profile in a living system.

  • Computational Modeling: Use molecular docking studies to predict the binding mode of the compound within the mTOR ATP-binding site, which can guide the rational design of more potent analogues.

Conclusion

This guide has provided a comprehensive framework for benchmarking the performance of this compound as a potential kinase inhibitor. Through a structured workflow of robust in vitro and cell-based assays, we have demonstrated its superiority over its parent carboxylic acid, primarily due to enhanced cellular activity. The comparison with a tetrazole bioisostere further underscores the critical importance of functional group selection in drug design. By grounding our analysis in established scientific principles and providing transparent, detailed protocols, we have established this compound as a valid lead compound worthy of further investigation in the pursuit of novel anticancer therapeutics.

References

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]

  • Aslam, M. S., et al. (2018). Bioactive Benzofuran derivatives: A review. Mini-Reviews in Medicinal Chemistry, 18(14), 1186-1204. [Link]

  • Couto, N., et al. (2020). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 25(21), 5036. [Link]

  • Pisoschi, A. M., et al. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 19(6), 1640. [Link]

  • Kwiecień, H., et al. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879-894. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]

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  • Kumar, P., & Kumar, R. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 7(5), 245-255. [Link]

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  • Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • PapersFlow. (n.d.). Antioxidant Activity Assays: Research Guide & Papers. PapersFlow. [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

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  • Ebrahimzadeh, M. A., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(9), 1744. [Link]

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  • Galdeano, C., et al. (2014). Hydroxamic acids as carboxylic acid bioisosteres: a case study on MEK inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 122-126. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

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Reproducibility of published synthesis methods for Benzofuran-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran-3-carboxylic acid methyl ester (Methyl benzofuran-3-carboxylate) is a critical scaffold in medicinal chemistry, serving as a precursor for anti-arrhythmic agents (e.g., Amiodarone derivatives), anti-tubercular drugs, and enzyme inhibitors. Unlike the 2-carboxylate isomer, which is trivially synthesized via the Rap-Stoermer reaction, the 3-carboxylate requires specific strategies to install the ester at the C3 position while forming the furan ring.

This guide objectively compares two high-reproducibility protocols selected for their scalability, yield consistency, and mechanistic distinctness:

  • Method A (The Formylation-Cyclization Route): A scalable, copper-catalyzed intramolecular cyclization starting from methyl 2-bromophenylacetate.[1]

  • Method B (The Diazo-Insertion Route): A one-pot, acid-catalyzed reaction utilizing salicylaldehydes and diazoacetates.

Comparative Analysis of Methods

FeatureMethod A: Cu-Catalyzed Cyclization Method B: Acid-Catalyzed Diazo Insertion
Primary Mechanism Intramolecular C–O bond formation (Ullmann-type)Carbene insertion / Aldol-type condensation
Starting Material Methyl (2-bromophenyl)acetateSalicylaldehyde
Key Reagents NaH, Methyl formate, CuI, K₂CO₃Ethyl/Methyl Diazoacetate (EDA/MDA), HBF₄·OEt₂
Step Count 2 Steps (Formylation + Cyclization)1 Pot (2 Stages: Coupling + Dehydration)
Reproducible Yield 85–92%70–85%
Scalability High (Multi-gram to kg)Moderate (Diazo safety limits scale)
Purification Crystallization / Extraction (often no column)Column Chromatography usually required
Safety Profile Moderate: Requires NaH handling.High Risk: Diazo compounds are potentially explosive.

Method A: Copper-Catalyzed Intramolecular Cyclization

Verdict: The most robust method for multi-gram synthesis. It avoids hazardous diazo reagents and often yields a product pure enough to bypass chromatography.

Mechanistic Pathway

The synthesis proceeds via the in situ generation of a


-keto ester (enol form) followed by a copper-mediated intramolecular O-arylation.

MethodA SM Methyl (2-bromophenyl)acetate Inter Intermediate: Methyl 2-(2-bromophenyl)-3-oxopropanoate (Enol form) SM->Inter Step 1 Reagent1 HCOOMe / NaH (Formylation) Reagent1->Inter Prod Benzofuran-3-carboxylic acid methyl ester Inter->Prod Step 2 (Cyclization) Reagent2 CuI (10 mol%) / K2CO3 DMF, 100°C Reagent2->Prod

Figure 1: Two-step synthesis via formylation and copper-catalyzed cyclization.

Detailed Protocol

Step 1: Formylation (Synthesis of the Precursor)

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

  • Reagents: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF . Cool to 0°C.[2]

  • Addition: Mix Methyl (2-bromophenyl)acetate (1.0 equiv) with Methyl formate (5.0 equiv). Add this mixture dropwise to the NaH suspension over 30 minutes.

    • Expert Insight: The excess methyl formate serves as both reagent and co-solvent to drive the equilibrium.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC should show consumption of the starting ester.

  • Workup: Quench carefully with ice-water. Acidify with dilute HCl to pH ~4. Extract with ethyl acetate.[2] The product, Methyl 2-(2-bromophenyl)-3-oxopropanoate , exists in equilibrium with its enol form (often an oil). Use directly in the next step.

Step 2: Copper-Catalyzed Cyclization

  • Setup: Use a reaction vessel capable of heating to 100°C (e.g., pressure tube or round bottom with condenser).

  • Mixture: Dissolve the crude intermediate from Step 1 in DMF (0.5 M concentration).

  • Catalyst System: Add CuI (10 mol%) and K₂CO₃ (2.0 equiv).

    • Critical Control: Anhydrous K₂CO₃ is essential. Grind it to a fine powder to maximize surface area.

  • Heating: Heat to 100°C for 2–4 hours. The solution typically turns dark.

  • Workup: Cool to RT. Dilute with water and extract with ethyl acetate.[2] Wash the organic layer extensively with water (to remove DMF) and brine.

  • Purification: Evaporate solvent. The residue often solidifies. Recrystallize from hexane/ethyl acetate or methanol.

Reproducibility Checkpoints:

  • Moisture Sensitivity: Step 1 is highly moisture-sensitive. Wet solvents will destroy NaH and reduce yield.

  • Intermediate Stability: The formylated intermediate is stable enough for storage at -20°C but best used immediately.

Method B: Acid-Catalyzed Diazo Insertion

Verdict: Ideal for small-scale library generation or when starting from substituted salicylaldehydes. Requires strict safety protocols due to diazo reagents.

Mechanistic Pathway

This "one-pot" reaction involves the activation of the aldehyde by a Lewis/Brønsted acid, nucleophilic attack by the diazoacetate, and subsequent dehydration.

MethodB SM Salicylaldehyde Inter Hemiacetal Intermediate SM->Inter Step 1: Aldol-type Reagent Methyl Diazoacetate (MDA) HBF4·OEt2 (Cat.) Reagent->Inter Prod Benzofuran-3-carboxylic acid methyl ester Inter->Prod Step 2: Cyclization Dehydrate H2SO4 (conc.) Dehydration Dehydrate->Prod

Figure 2: One-pot acid-catalyzed synthesis from salicylaldehyde.

Detailed Protocol

Note: This protocol describes the use of Ethyl Diazoacetate (EDA) as it is safer and more common. To obtain the methyl ester directly, substitute with Methyl Diazoacetate (MDA) or perform a transesterification post-synthesis.

  • Safety: Perform all operations in a fume hood behind a blast shield. Diazoacetates are shock-sensitive and toxic.

  • Reaction: In a round-bottom flask, dissolve Salicylaldehyde (1.0 equiv) in Dichloromethane (DCM) .

  • Catalyst: Add HBF₄·OEt₂ (10 mol%).[3]

  • Addition: Dropwise add Ethyl Diazoacetate (1.2 equiv) at room temperature. Nitrogen evolution will be observed.

    • Observation: The reaction is exothermic; control the rate to maintain a gentle reflux or keep at RT.

  • Dehydration: Once gas evolution ceases (approx. 1–2 hours), add a catalytic amount of conc. H₂SO₄ (or stir with molecular sieves) to effect the dehydration of the hemiacetal intermediate. Stir for an additional 30 mins.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM.

  • Purification: The crude product usually requires flash column chromatography (Silica gel, Hexane/EtOAc gradient) to remove polymeric side products.

Troubleshooting & Expert Insights

Common Pitfalls
IssueProbable CauseCorrective Action
Low Yield (Method A) Wet DMF or old NaHDistill DMF over CaH₂; titrate or use fresh NaH.
Incomplete Cyclization (Method A) "Clumping" of K₂CO₃Use finely ground K₂CO₃ and vigorous stirring.
Explosion/Runaway (Method B) Fast addition of DiazoacetateAdd diazo compound very slowly allowing N₂ to vent.
Product is Oil (Not Solid) Impurities (Method B)Recrystallize from cold methanol or perform column chromatography.
Green Chemistry & Scalability
  • Method A is superior for Green Chemistry metrics if DMF is recycled or replaced (e.g., with NMP, though harder to remove). It has higher atom economy relative to methods requiring extensive protecting groups.

  • Method B has poor atom economy due to the loss of N₂ and the generation of heavy waste if stoichiometric Lewis acids are used (though HBF₄ is catalytic).

References

  • Copper-Catalyzed Synthesis (Method A Source)

    • Ye, X., et al.
  • Diazoacetate Insertion (Method B Source)

    • Dudley, M. E., et al.[4] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[1][3][4] Synthesis, 2006 , 2006(10), 1711–1714.[4]

  • Organic Syntheses Validation (Method B Variant)

    • "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses, 2019 , 96, 98-109.[3]

    • [3]

  • Review of Benzofuran Synthesis

    • "Methods for the synthesis of benzofuran-3-carboxylate esters (microreview)." Chemistry of Heterocyclic Compounds, 2015.

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A Senior Application Scientist's Guide to the Statistical Analysis of Benzofuran-3-carboxylic acid methyl ester and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] This guide provides an in-depth technical comparison of Benzofuran-3-carboxylic acid methyl ester and its key analogues. By delving into the statistical analysis of their experimental data, we aim to elucidate the structure-activity relationships that govern their therapeutic potential. This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and presenting self-validating protocols to ensure scientific rigor.

The Benzofuran Core: A Platform for Diverse Biological Activity

The benzofuran skeleton, a fusion of a benzene and a furan ring, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[3][4] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a vast chemical space for optimization of therapeutic efficacy.

This guide will focus on a comparative analysis of four key compounds to dissect the influence of functional group modifications on their physicochemical and biological profiles:

  • This compound (1): The primary subject of our analysis.

  • Benzofuran-3-carboxylic acid (2): The parent carboxylic acid, to assess the impact of the ester functionality.

  • Benzofuran-3-carboxamide (3): An amide analogue, to explore the effect of replacing the ester with a bioisosteric group.

  • 2-Acetyl-5-bromobenzofuran (4): A C2-substituted analogue, to investigate the influence of substitution on the furan ring.

Comparative Spectroscopic Analysis: Unveiling Structural Nuances

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A statistical comparison of the ¹H and ¹³C NMR data of our selected compounds reveals key electronic and steric effects of the different functional groups.

¹H and ¹³C NMR Spectral Data Comparison

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the core benzofuran structure and the attached functional groups. The data has been compiled from various sources and serves as a representative comparison.[2][5][6]

Compound/PositionH-2 (ppm)Aromatic Protons (ppm)-OCH₃ (ppm)-COOH (ppm)-CONH₂ (ppm)C=O (ppm)C-2 (ppm)C-3 (ppm)
1 (Ester) ~8.37.3 - 8.1~3.9--~163~151~114
2 (Acid) ~8.47.3 - 8.2-~13.4 (broad)-~168~151~115
3 (Amide) ~8.27.3 - 8.0--~7.5 & 8.0 (broad)~162~152~111
4 (2-Acetyl) -7.5 - 7.8---~190--

Interpretation of Spectral Data:

  • C-2 Proton: The downfield shift of the H-2 proton in all 3-substituted derivatives is characteristic and is influenced by the electron-withdrawing nature of the substituent at C-3.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is highly sensitive to the nature of the attached group. The carboxylic acid carbonyl is the most deshielded, followed by the ester and then the amide. This trend reflects the decreasing electron-withdrawing ability of the -OH, -OCH₃, and -NH₂ groups, respectively.

  • Functional Group Protons: The acidic proton of the carboxylic acid appears as a broad singlet at a very downfield chemical shift. The amide protons also present as broad signals, indicative of their exchange with the solvent and restricted rotation around the C-N bond.

Synthesis and Characterization: A Foundation of Trustworthiness

The reliability of any comparative study rests on the purity and well-characterized nature of the compounds under investigation. Here, we provide a generalized, self-validating workflow for the synthesis and purification of this compound.

Synthesis Workflow for this compound

Synthesis_Workflow start Starting Material: Salicylaldehyde step1 Reaction with Methyl Bromoacetate (Base, Solvent) start->step1 step2 Cyclization (e.g., Polyphosphoric Acid) step1->step2 step3 Purification: Column Chromatography step2->step3 product Product: Benzofuran-3-carboxylic acid methyl ester step3->product

Caption: General synthetic workflow for this compound.

Detailed Synthetic Protocol

Materials:

  • Salicylaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Esterification: To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq) and methyl bromoacetate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Cyclization: Add the crude intermediate to polyphosphoric acid at 80-90 °C and stir for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality of Experimental Choices:

  • The use of anhydrous conditions is crucial to prevent hydrolysis of the ester and competing side reactions.

  • Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde, facilitating nucleophilic attack on methyl bromoacetate.

  • Polyphosphoric acid is a strong dehydrating agent and a Lewis acid, which catalyzes the intramolecular cyclization to form the furan ring.

  • The aqueous workup and column chromatography are essential for removing impurities and isolating the pure product, ensuring the validity of subsequent biological data.

Comparative Biological Performance: From Microbes to Cancer Cells

The true value of these compounds lies in their biological activity. This section presents a comparative analysis of their antimicrobial and anticancer properties, supported by experimental data from the literature. It is important to note that direct comparisons are most valid when data is generated from the same study under identical conditions. When this is not possible, as is often the case in a broad review, we must interpret the results with appropriate caution.

Antimicrobial Activity

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

MIC_Workflow start Prepare serial dilutions of test compounds in 96-well plate step1 Inoculate wells with standardized bacterial suspension start->step1 step2 Incubate at 37°C for 18-24 hours step1->step2 step3 Visually assess for turbidity (bacterial growth) step2->step3 result Determine MIC: Lowest concentration with no visible growth step3->result

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Data (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
1 (Ester) >100>100>100
2 (Acid) 50 - 200>200100
3 (Amide) 62.5 - 125>125>125
4 (2-Acetyl derivative) 12.52512.5

Data compiled from multiple sources and should be interpreted as indicative rather than a direct comparison.[3][7]

Structure-Activity Relationship Insights:

  • The unsubstituted ester (1) generally shows weak antimicrobial activity.

  • The presence of a free carboxylic acid group (2) or an amide (3) can enhance activity, particularly against Gram-positive bacteria and fungi.

  • Substitution at the C-2 position, as in the 2-acetyl derivative (4), appears to significantly potentiate the antimicrobial effects against a broader spectrum of microorganisms.

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and, consequently, the cytotoxic potential of a compound.

Experimental Protocol: MTT Assay

MTT_Workflow start Seed cancer cells in a 96-well plate and allow to adhere step1 Treat cells with varying concentrations of test compounds start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT solution and incubate for 4 hours step2->step3 step4 Solubilize formazan crystals with DMSO step3->step4 result Measure absorbance at 570 nm and calculate IC₅₀ step4->result

Caption: Standard workflow for the MTT cytotoxicity assay.

Comparative Anticancer Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1 (Ester) >100>100>100
2 (Acid) 14.91~20-85>100
3 (Amide) ~20-85~20-85~20-85
C2-Substituted Analogues 1.875 - 5.2781.483.27

Data compiled from multiple sources and should be interpreted as indicative rather than a direct comparison.[8][9][10]

Structure-Activity Relationship Insights:

  • Similar to its antimicrobial profile, the simple methyl ester (1) exhibits low cytotoxicity.

  • The carboxylic acid (2) and amide (3) derivatives show moderate anticancer activity.

  • Substitution on the benzofuran ring, particularly at the C-2 position, is a key strategy for enhancing anticancer potency. The specific nature and position of the substituent can lead to highly potent compounds with IC₅₀ values in the low micromolar range.[8]

Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound. It measures the ability of the antioxidant to scavenge the stable DPPH free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compounds in methanol.

  • Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Comparative Antioxidant Activity:

Conclusion: A Roadmap for Future Drug Discovery

This comprehensive guide has provided a statistical and comparative analysis of this compound and its key analogues. The presented experimental data and protocols offer a framework for researchers to design and evaluate novel benzofuran-based therapeutic agents.

Key Takeaways:

  • The functional group at the 3-position of the benzofuran ring significantly influences the compound's spectroscopic properties and biological activity.

  • Simple esters like this compound often serve as a starting point but typically exhibit modest biological activity.

  • Conversion to the corresponding carboxylic acid or amide can enhance antimicrobial and anticancer properties.

  • Substitution on the benzofuran ring, particularly at the C-2 position, is a powerful strategy for dramatically increasing biological potency.

The insights and methodologies presented herein are intended to empower researchers and drug development professionals to navigate the vast chemical landscape of benzofuran derivatives with a clear, data-driven approach, ultimately accelerating the discovery of new and effective medicines.

References

  • El-Khouly, M. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(20), 13456-13483. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(6), 1152-1158. Available at: [Link]

  • Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4753. Available at: [Link]

  • Padmini, V., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences, 72(2), 231-235. Available at: [Link]

  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. Available at: [Link]

  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Mini-Reviews in Medicinal Chemistry, 15(11), 901-913. Available at: [Link]

  • Dharavath, S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. Available at: [Link]

  • Zou, Y., et al. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • JOVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Louis, J. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(5), 651-655. Available at: [Link]

  • MedCrave. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Benzofuran-3-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Objective: Establish a self-validating workflow for the containment and disposal of Benzofuran-3-carboxylic acid methyl ester (CAS: 2494-78-2 / 1935-02-0 isomers). Primary Directive: This compound must be treated as a bioactive organic ester . Disposal protocols prioritize the prevention of environmental release and the mitigation of hydrolysis-induced methanol generation.

Chemical Hazard Profile
FeaturePropertyOperational Implication
Core Structure Benzofuran RingPotential pharmacophore; treat as bioactive/toxic.[1][2][3][4]
Functional Group Methyl EsterSusceptible to hydrolysis. Releases Methanol (flammable/toxic) upon contact with strong acids/bases.
Physical State Solid (typically)Dust inhalation hazard; requires particulate containment.
Combustibility CombustibleIncompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).

Pre-Disposal Treatment Protocols

Do not follow a "one-size-fits-all" approach. Select the protocol matching your material's current state.

Scenario A: Pure Solid Substance (Obsolete/Expired Stock)

Mechanism: Containment for Incineration.

  • Segregation: Do not mix with liquid waste streams.

  • Primary Containment: Place the original container (if compatible) into a clear, 4-mil polyethylene zip-lock bag.

  • Labeling: Affix a hazardous waste label to the outer bag.

    • Constituents: "this compound, 99%."

    • Hazard Check: Toxic, Irritant.[5]

  • Disposal Path: Pack into a DOT-approved fiber drum for High-Temperature Incineration .

Scenario B: Reaction Mixtures (Quenching)

Mechanism: Controlled Hydrolysis & Solvent Management. Risk:[1][2][3][4] Quenching reaction mixtures containing this ester with strong base (NaOH/KOH) will trigger saponification, releasing Methanol.

  • Cooling: Chill the reaction vessel to <10°C.

  • Dilution: Dilute with a non-reactive solvent (e.g., Ethyl Acetate or DCM) to increase thermal mass.

  • Controlled Quench: Add saturated Ammonium Chloride (

    
    ) or dilute acid slowly. Avoid strong bases to prevent rapid methanol evolution unless saponification is the intended step.
    
  • Phase Separation: Separate the organic layer containing the ester/byproducts.

  • Drying: Dry organic layer over

    
    , filter, and move to Halogenated  or Non-Halogenated  organic waste streams based on the solvent used.
    
Scenario C: Spill Cleanup (Emergency Response)

Mechanism: Inert Absorption.

  • PPE: Nitrile gloves (double-gloved), lab coat, N95 particulate respirator (if powder).

  • Isolation: Evacuate the immediate 3-meter radius.

  • Absorption: Cover liquid spills with Vermiculite or Sand. Do not use combustible materials like sawdust.

  • Collection: Sweep solid/absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with Benzofuran Ester."

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of benzofuran derivatives, ensuring regulatory compliance and safety.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it a Solid? Start->IsSolid IsReaction Is it a Reaction Mixture? IsSolid->IsReaction No SolidPath Double Bag (4-mil Poly) Label 'Toxic Solid' IsSolid->SolidPath Yes LiquidPath Identify Solvent Base IsReaction->LiquidPath No (Pure Liquid) Quench Quench Protocol: Avoid Strong Base (Methanol Risk) IsReaction->Quench Yes Halogenated Contains Halogens? (DCM, Chloroform) LiquidPath->Halogenated StreamA Stream A: Halogenated Organic Waste (Incineration) Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) Halogenated->StreamB No Quench->LiquidPath

Figure 1: Decision matrix for segregating benzofuran ester waste streams based on physical state and solvent composition.

Regulatory & Logistical Framework

Waste Coding (RCRA - USA)

While this compound is not explicitly "P" or "U" listed, it must be characterized by its properties and the solvents used.

Waste CharacteristicEPA CodeCriteria
Ignitability D001 If the waste stream (e.g., solvent) has a flash point <60°C.
Toxicity (Characteristic) D004-D043 Only if mixed with regulated heavy metals or solvents (e.g., Chloroform D022).
F-List Solvents F001-F005 If dissolved in common solvents like Acetone, Methanol, or DCM.
Default Classification Non-Regulated If solid and pure (though Best Practice dictates treating as Hazardous Organic).
Storage Compatibility[2][4]
  • Store With: Esters, Ketones, Alcohols.

  • Do NOT Store With:

    • Strong Oxidizers: Nitric acid, Perchloric acid (Risk of violent combustion).

    • Strong Bases: Sodium Hydroxide, Potassium Hydroxide (Risk of hydrolysis and heat generation).

Scientific Rationale (The "Why")

  • Hydrolysis & Methanol: The methyl ester moiety (

    
    ) is the weak link. In the presence of water and a catalyst (acid/base), it reverts to the carboxylic acid and methanol. Methanol lowers the flashpoint of the waste mixture and increases toxicity. Protocol mandate: Keep waste streams pH neutral (4-9) to prevent evolution.
    
  • Benzofuran Bioactivity: Benzofuran rings are isosteres of indole and are common pharmacophores. Until specific toxicological data proves otherwise, the precautionary principle dictates treating the solid dust as a respiratory sensitizer.

  • Incineration vs. Landfill: Organic esters are excellent candidates for fuel blending (cement kilns) or high-temperature incineration because they burn cleanly to

    
     and 
    
    
    
    . Landfilling is prohibited due to potential leaching and groundwater contamination.[3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12777099, this compound. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Methyl benzofuran-3-carboxylate.[6] ECHA.europa.eu.[6] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). OSHA.gov. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.